MetAP-2-IN-6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZCPFWGNDOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423549 | |
| Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-98-4 | |
| Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MetAP-2-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MetAP-2-IN-6 is a small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP-2), a metalloenzyme that plays a crucial role in the post-translational modification of proteins. As a member of the 1,2,4-triazole class of inhibitors, this compound is under investigation for its potential therapeutic applications, particularly in conditions mediated by angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon data from its chemical class and the broader understanding of MetAP-2 inhibition. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.
Introduction to MetAP-2 and its Inhibition
Methionine Aminopeptidase 2 (MetAP-2) is a cobalt-dependent metalloprotease that catalyzes the removal of the N-terminal methionine from nascent polypeptide chains. This process, known as N-terminal methionine excision (NME), is a critical step in the maturation of a large number of proteins, influencing their stability, localization, and function. MetAP-2 has been identified as a key regulator of cell proliferation and angiogenesis, the formation of new blood vessels.[1] Its role in these fundamental cellular processes has made it an attractive target for the development of therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
This compound belongs to a class of 3-anilino-5-benzylthio-1,2,4-triazole compounds that have been identified as potent and selective inhibitors of MetAP-2.[2] The inhibitory activity of this class of compounds is highly dependent on the divalent cation used as the metalloenzyme activating cofactor, a critical consideration for in vitro and in vivo studies.[3]
Quantitative Data for the Triazole Class of MetAP-2 Inhibitors
| Parameter | Value | Enzyme System | Notes | Reference |
| IC50 | 8 nM (95% CI: 5-13 nM) | Cobalt(II)-activated recombinant human MetAP-2 | Represents the half-maximal inhibitory concentration. | [3] |
| Selectivity | ~60-fold | Over MetAP-1 | Indicates a significantly higher potency for MetAP-2 compared to the related MetAP-1 enzyme. | [3] |
| IC50 | > 320 nM | Manganese(II)-activated recombinant human MetAP-2 | Demonstrates a significant loss of potency with a different activating cofactor. | [3] |
| Cellular Activity | No significant inhibition | Growth factor-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation | Suggests poor cell permeability or other factors limiting its effectiveness in a cellular context. | [3] |
| Angiogenesis | No suppression | In vitro aortic ring explant model | Corroborates the lack of cellular activity in a more complex biological model. | [3] |
Mechanism of Action
The primary mechanism of action of this compound and its class of inhibitors is the direct inhibition of the enzymatic activity of MetAP-2. By binding to the active site of the enzyme, these inhibitors prevent the cleavage of N-terminal methionine from substrate proteins.
Direct Inhibition of MetAP-2
The 1,2,4-triazole core of these inhibitors is believed to chelate the divalent metal ions (preferentially Co²⁺) in the active site of MetAP-2, thereby blocking substrate access and catalysis.[2] This direct inhibition leads to the accumulation of proteins with an unprocessed N-terminus.
Downstream Cellular Effects of MetAP-2 Inhibition
The inhibition of MetAP-2 can lead to a cascade of downstream cellular effects, primarily impacting cell cycle progression and angiogenesis.
-
Cell Cycle Arrest: Inhibition of MetAP-2 has been shown to cause a G1 phase cell cycle arrest in endothelial cells.[4] This is thought to be mediated by the accumulation of the cyclin-dependent kinase inhibitor p21WAF1/Cip1.[4]
-
Anti-Angiogenic Effects: By arresting the proliferation of endothelial cells, MetAP-2 inhibitors can effectively block the formation of new blood vessels.[4] This anti-angiogenic activity is the primary rationale for their investigation as anti-cancer agents.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of MetAP-2 inhibitors.
MetAP-2 Enzymatic Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified MetAP-2.
Materials:
-
Recombinant human MetAP-2
-
MetAP-2 substrate (e.g., Met-Pro-AMC or a specific peptide substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)
-
Test compound (this compound)
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a solution of recombinant human MetAP-2 in assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MetAP-2 enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MetAP-2 substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Endothelial Cell Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Test compound (this compound)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescent dye)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of this compound in the endothelial cell growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the serially diluted inhibitor or vehicle control.
-
Incubate the plate for a period of time that allows for cell division (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (growth inhibition 50) value.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Caption: Mechanism of MetAP-2 inhibition by this compound and its downstream cellular consequences.
Caption: General experimental workflow for characterizing MetAP-2 inhibitors.
Conclusion
This compound is a member of a potent class of 1,2,4-triazole inhibitors of Methionine Aminopeptidase 2. While specific data for this compound is limited, the available information on its chemical class suggests strong and selective inhibition of cobalt-activated MetAP-2 in biochemical assays. However, the lack of reported cellular activity highlights the challenges in translating potent enzyme inhibition into cellular and physiological effects, possibly due to factors like cell permeability or the specific metallic cofactor present in the cellular environment. Further research is required to fully elucidate the therapeutic potential of this compound and to overcome the observed disconnect between biochemical and cellular activity. This guide provides a foundational understanding of its mechanism of action and the experimental approaches necessary for its continued investigation.
References
- 1. METAP2 - Wikipedia [en.wikipedia.org]
- 2. Highly potent inhibitors of methionine aminopeptidase-2 based on a 1,2,4-triazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Methionine Aminopeptidase-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase-2 (MetAP-2) is a divalent metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[1][2] This process is essential for the proper function and stability of numerous proteins involved in critical cellular processes, including cell proliferation and angiogenesis.[2][3] The inhibition of MetAP-2 has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to disrupt tumor growth and the formation of new blood vessels that supply tumors.[4][5] This technical guide provides an in-depth overview of the target validation studies for MetAP-2, utilizing data from representative small molecule inhibitors, M8891 and BL6, to illustrate the experimental methodologies and key findings that underscore the therapeutic potential of targeting this enzyme.
Mechanism of Action of MetAP-2 Inhibitors
MetAP-2 inhibitors function by binding to the active site of the enzyme, thereby preventing it from interacting with its protein substrates.[5] This leads to an accumulation of unprocessed proteins with N-terminal methionine, which can trigger a cascade of downstream effects. A key consequence of MetAP-2 inhibition is the suppression of endothelial cell proliferation, a critical step in angiogenesis.[3][4] Furthermore, MetAP-2 inhibition has been shown to induce G1 cell cycle arrest in tumor cells.[4][6] The antitumor effects of MetAP-2 inhibitors are thus believed to be mediated through both direct effects on tumor cells and indirect effects via the inhibition of angiogenesis.
Key Target Validation Experiments and Protocols
The validation of MetAP-2 as a therapeutic target has been established through a series of biochemical, cellular, and in vivo studies. The following sections detail the experimental protocols for key assays used to characterize MetAP-2 inhibitors.
Biochemical MetAP-2 Inhibition Assay
This assay is fundamental to confirming the direct interaction of an inhibitor with the MetAP-2 enzyme and determining its potency.
Experimental Protocol:
The enzymatic reaction is conducted in a total volume of 50 μL containing 100 mmol/L HEPES pH 7, 50 mmol/L NaCl, 50 μmol/L MnCl₂, 140 nmol/L human MetAP-2, 1U peroxidase (POD), 0.02U amino acid oxidase (AAO), 0.6 mmol/L dianisidine, and 0.5 mmol/L of the substrate peptide Methionine-Alanine-Serine (MAS). Following a 15-minute preincubation of the components at 25°C, the reaction is initiated by the addition of the MAS tripeptide. The change in absorbance at 450 nm is measured at the start and after 45 minutes using a plate reader to determine the rate of reaction.[7]
Cellular Proliferation Assay (HUVEC)
This assay assesses the cytostatic or cytotoxic effects of MetAP-2 inhibitors on endothelial cells, providing evidence for their anti-angiogenic potential.
Experimental Protocol:
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a density of 500 cells per well in 70 μL of complete Endothelial Cell Growth Medium MV in 384-well plates.[7] After a 6-8 hour incubation period at 37°C to allow for cell attachment, the test compounds, serially diluted in dimethyl sulfoxide (DMSO), are added to the wells. The plates are then incubated for 72 hours at 37°C.[7] Cell viability is subsequently determined using a suitable assay, such as the MTT assay or CyQUANT Direct Cell proliferation assay.[8][9]
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of MetAP-2 inhibitors in a living organism.
Experimental Protocol:
Human cancer cells (e.g., Caki-1 renal cell carcinoma) are subcutaneously inoculated into the flank of immunocompromised mice, such as CD-1 nude mice.[7] Once the tumors reach a volume of 100–150 mm³, the animals are randomized into treatment and control groups.[7] The MetAP-2 inhibitor (e.g., M8891) is administered orally once daily.[7][8] Tumor volume and body weight are monitored regularly throughout the study. At the end of the treatment period, tumors are excised and weighed.
Quantitative Data Summary
The following tables summarize the quantitative data from target validation studies of representative MetAP-2 inhibitors.
| Compound | Target | Assay | IC50 (nM) | Reference |
| M8891 | Human MetAP-2 | Biochemical Assay | 52 | [7] |
| M8891 | Murine MetAP-2 | Biochemical Assay | 32 | [7] |
| M8891 | Human MetAP-1 | Biochemical Assay | >10,000 | [8] |
| M8891 | HUVEC | Proliferation Assay | 20 | [8] |
Table 1: In Vitro Activity of M8891
| Cell Line | Cancer Type | M8891 IC50 (nM) | Reference |
| Caki-1 | Renal Cell Carcinoma | Data not specified | [7] |
| A549 | Lung Carcinoma | Data not specified | [7] |
| Multiple others | Various | See source for full list | [7] |
Table 2: Anti-proliferative Activity of M8891 in Cancer Cell Lines
| Compound | Dose and Schedule | Tumor Model | Tumor Growth Inhibition | Reference |
| M8891 | 20 mg/kg, p.o., daily for 14 days | Caki-1 Xenograft | Strong inhibition | [8] |
Table 3: In Vivo Efficacy of M8891
| Compound | Concentration | Cell Line | Effect | Reference |
| BL6 | 20 µM and 50 µM | HUVEC | Visual disruption in tube formation | [10] |
| BL6 | 50 µM and 100 µM | 3T3-L1 pre-adipocytes | Significantly reduced lipid accumulation | [10] |
| BL6 | 100 µM | 3T3-L1 pre-adipocytes | Significantly decreased expression of adipogenic genes | [10] |
| BL6 | 50 µM, 100 µM, 250 µM, 500 µM | SIM-A9 microglia | No significant toxicity at 24h | [9] |
Table 4: Cellular Effects of BL6
Visualizing the MetAP-2 Pathway and Experimental Logic
To further elucidate the mechanism of action and the experimental approach to MetAP-2 target validation, the following diagrams are provided.
References
- 1. MetAP-2-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 2. METAP2 - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of MetAP-2-IN-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MetAP-2-IN-6 is a small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in the post-translational modification of proteins. By cleaving the N-terminal methionine from nascent polypeptide chains, MetAP2 is integral to the proper maturation and function of a significant portion of the proteome. The inhibition of MetAP2 has been identified as a promising therapeutic strategy, particularly in the context of angiogenesis-dependent diseases such as cancer. This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of MetAP2 inhibitors, with a focus on contextualizing the role of this compound as a valuable research tool in this domain. While specific quantitative data for this compound is not publicly available, this guide leverages data from other well-characterized MetAP2 inhibitors to provide a thorough understanding of the target and its inhibition.
The Primary Target: Methionine Aminopeptidase 2 (MetAP2)
MetAP2 is a divalent metal-dependent enzyme essential for the processing of newly synthesized proteins.[1] Its inhibition leads to a cascade of cellular events, primarily impacting cell proliferation and the formation of new blood vessels.
Quantitative Analysis of MetAP2 Inhibition
While specific binding affinities and inhibitory concentrations for this compound are not available in the public domain, the following table summarizes the inhibitory activities of other well-documented MetAP2 inhibitors to provide a comparative context.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell-based Assay IC50 (nM) | Notes |
| M8891 | MetAP2 | 54 | 4.33 | 20 (HUVEC proliferation) | Orally active, reversible, and brain penetrant. Does not inhibit MetAP1 (IC50 >10 µM). |
| TP-004 | MetAP2 | 6 | - | - | Potent and reversible inhibitor. |
| A-800141 | MetAP2 | 12 | - | - | Orally active and selective. Weakly inhibits MetAP1 (IC50: 36 µM). |
| Fumagillin | MetAP2 | - | - | - | Natural product, irreversible inhibitor. |
| TNP-470 | MetAP2 | - | - | - | A synthetic analog of fumagillin. |
Downstream Cellular Effects of MetAP2 Inhibition
The inhibition of MetAP2 initiates a series of downstream cellular events, primarily culminating in anti-angiogenic and cytostatic outcomes.
Inhibition of Angiogenesis
A primary consequence of MetAP2 inhibition is the suppression of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This is a critical process in tumor growth and metastasis.
Cell Cycle Arrest
MetAP2 inhibitors have been shown to induce cell cycle arrest, predominantly in the G1 phase.[2][3] This cytostatic effect, rather than a cytotoxic one, prevents the proliferation of endothelial and certain tumor cells.
Impact on Protein Synthesis and Stability
By preventing the removal of N-terminal methionine, MetAP2 inhibition can affect the stability, localization, and function of a subset of proteins. This disruption of normal protein maturation is a key aspect of its mechanism of action.
Identified Cellular Substrates of MetAP2
Proteomic studies have identified several cellular proteins as substrates for MetAP2. The accumulation of the unprocessed forms of these proteins can serve as biomarkers for MetAP2 inhibitor activity.
| Substrate Protein | Cellular Function | Consequence of Unprocessed Form |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, apoptosis, DNA repair | Can be used as a biomarker for MetAP2 inhibition.[4] |
| Translation elongation factor 1-alpha-1 (EF1a-1) | Protein synthesis | Serves as a pharmacodynamic biomarker for target engagement. |
| 14-3-3γ | Signal transduction, cell cycle regulation | Increased levels of the unprocessed form upon MetAP2 inhibition.[3] |
Signaling Pathways Modulated by MetAP2 Inhibition
The cellular effects of MetAP2 inhibition are mediated through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.
References
- 1. scbt.com [scbt.com]
- 2. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
MetAP-2-IN-6: A Technical Guide on its Impact on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine aminopeptidase 2 (MetAP-2) is a bifunctional enzyme crucial for cell proliferation and survival, making it a compelling target for therapeutic intervention in oncology and other diseases. Beyond its canonical role in cleaving N-terminal methionine from nascent polypeptides, MetAP-2 is intricately involved in the regulation of protein synthesis through its interaction with the eukaryotic initiation factor 2 alpha (eIF2α). This technical guide provides an in-depth analysis of MetAP-2-IN-6, a representative MetAP-2 inhibitor, and its downstream effects on the protein synthesis machinery. This document summarizes the current understanding of the MetAP-2-eIF2α signaling axis, presents quantitative data for representative MetAP-2 inhibitors, and provides detailed experimental protocols for investigating these effects.
Introduction to MetAP-2 and Protein Synthesis Regulation
MetAP-2 is a metalloprotease that plays a critical role in protein maturation. Its enzymatic activity is essential for the proper function of a significant portion of the proteome. However, a non-enzymatic function of MetAP-2 has emerged as a key mechanism in cellular homeostasis: its ability to modulate the integrated stress response (ISR). The ISR is a central signaling network that converges on the phosphorylation of eIF2α. Phosphorylated eIF2α (p-eIF2α) inhibits the GDP/GTP exchange factor eIF2B, leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs.
MetAP-2 has been shown to protect eIF2α from phosphorylation by various stress-activated kinases, including the heme-regulated inhibitor (HRI). By binding to eIF2α, MetAP-2 shields it from these kinases, thus maintaining global protein synthesis.[1] Inhibition of MetAP-2, therefore, is hypothesized to disrupt this protective interaction, leading to increased eIF2α phosphorylation and a subsequent decrease in protein synthesis.
The Role of this compound as a Modulator of Protein Synthesis
Signaling Pathway: MetAP-2 Inhibition and eIF2α Phosphorylation
The inhibition of MetAP-2 by a compound like this compound is expected to trigger a cascade of events culminating in the attenuation of protein synthesis. The logical flow of this pathway is depicted below.
Quantitative Analysis of MetAP-2 Inhibition
While specific data for this compound is pending publication, the following tables summarize the inhibitory activities of other representative reversible MetAP-2 inhibitors against the enzyme and their anti-proliferative effects on human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis and cell proliferation.
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| M8891[2] | Human MetAP-2 | 52 | Biochemical Assay |
| M8891[2] | Murine MetAP-2 | 32 | Biochemical Assay |
| Compound 27[3] | MetAP-2 | 38 | Biochemical Assay |
| Triazole Inhibitor[4] | rhMetAP-2 | 8 | Biochemical Assay (Cobalt-activated) |
Table 1: Biochemical Inhibitory Activity of Reversible MetAP-2 Inhibitors.
| Inhibitor | Cell Line | IC50 (nM) | Assay |
| M8891[2] | HUVEC | 20 | Proliferation Assay |
| Advanced Lead 21[5] | HUVEC | 15 | Proliferation Assay |
Table 2: Anti-proliferative Activity of Reversible MetAP-2 Inhibitors.
Experimental Protocols
To facilitate research into the effects of this compound and other inhibitors on protein synthesis, this section provides detailed methodologies for key experiments.
Western Blot Analysis of eIF2α Phosphorylation
This protocol details the detection and semi-quantification of phosphorylated eIF2α in cell lysates following treatment with a MetAP-2 inhibitor.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time period.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-eIF2α signal to the total eIF2α signal.
Polysome Profiling for Global Protein Synthesis Analysis
Polysome profiling separates ribosomes and ribosome-bound mRNAs based on the number of ribosomes associated with each mRNA molecule, providing a snapshot of the translational activity in a cell. A decrease in the polysome-to-monosome (P/M) ratio is indicative of a reduction in global protein synthesis.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the western blot protocol.
-
Translation Arrest: Prior to harvesting, treat the cells with cycloheximide to stall translating ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide and lyse in a hypotonic lysis buffer.
-
Sucrose Gradient Ultracentrifugation: Carefully layer the cytoplasmic lysate onto a linear sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube. Centrifuge at high speed to separate the ribosomal subunits, monosomes, and polysomes.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.
-
Data Interpretation: Calculate the area under the polysome peaks and the 80S monosome peak to determine the P/M ratio. A decrease in this ratio upon treatment with this compound indicates an inhibition of global protein synthesis.
Conclusion and Future Directions
This compound and other inhibitors of this enzyme represent a promising class of therapeutic agents. Their ability to modulate protein synthesis via the eIF2α pathway adds another layer to their mechanism of action beyond the inhibition of N-terminal methionine excision. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate relationship between MetAP-2 inhibition, the integrated stress response, and the regulation of protein synthesis. Future studies should focus on obtaining direct quantitative data for this compound to confirm its effects on eIF2α phosphorylation and global translation, and to explore the therapeutic potential of targeting this pathway in various disease contexts.
References
- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Optimization of Next-Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking a New Therapeutic Avenue: The Anti-Cancer Potential of MetAP-2-IN-6 and Triazole-Based Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methionine aminopeptidase 2 (MetAP-2) has emerged as a compelling target in oncology, playing a crucial role in both angiogenesis and, in certain contexts, direct tumor cell proliferation. Its inhibition presents a promising strategy for the development of novel anti-cancer therapeutics. This technical guide delves into the anti-cancer potential of MetAP-2 inhibitors, with a particular focus on the triazole class of compounds, represented by MetAP-2-IN-6. While specific extensive data on this compound remains limited in publicly available literature, this document synthesizes the broader knowledge of triazole-based MetAP-2 inhibitors to provide a comprehensive overview of their mechanism of action, anti-cancer effects, and the experimental methodologies used for their evaluation.
Methionine aminopeptidases are responsible for cleaving the initiator methionine from newly synthesized proteins, a critical step in protein maturation and function.[1] Eukaryotes possess two forms, MetAP-1 and MetAP-2.[1] MetAP-2 is of particular interest in cancer therapy due to its established role in endothelial cell proliferation and angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2] Furthermore, direct anti-proliferative effects on certain tumor cells have also been documented for MetAP-2 inhibitors.[3] The inhibition of MetAP-2 can lead to a G1 phase cell cycle arrest, highlighting its role in cell cycle regulation.[4]
Quantitative Data on Triazole-Based and Other MetAP-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of various MetAP-2 inhibitors, including triazole-based compounds and other well-characterized inhibitors like fumagillin and TNP-470. This data provides a comparative landscape of the potency of these compounds against MetAP-2 and their anti-proliferative effects on endothelial and tumor cells.
| Compound Class | Specific Compound | Target | Assay | IC50/GI50 | Cell Line | Reference |
| Triazole | Thiopheno-anilino-triazole | MetAP-2 | Enzyme Assay | 2 nM (with Co2+) | - | [5] |
| Triazole | Substituted Triazole | MetAP-2 | Enzyme Assay | 8 nM | - | [6] |
| Fumagillin Analog | TNP-470 | MetAP-2 | Endothelial Cell Proliferation | Not Specified | HUVEC | [1] |
| Fumagillin Analog | AD-3281 | MetAP-2 | Enzyme Assay | Not Specified | - | [7] |
| Other | A-357300 | MetAP-2 | Cell Proliferation | 0.10 µM | HMVEC | [5] |
Note: IC50 refers to the half-maximal inhibitory concentration, while GI50 refers to the half-maximal growth inhibition. HUVEC stands for Human Umbilical Vein Endothelial Cells, and HMVEC for Human Microvascular Endothelial Cells.
Mechanism of Action and Signaling Pathways
The anti-cancer effects of MetAP-2 inhibitors are primarily attributed to two interconnected mechanisms: the inhibition of angiogenesis and the direct suppression of tumor cell proliferation.
Inhibition of Angiogenesis
MetAP-2 is highly expressed in proliferating endothelial cells. Its inhibition leads to a cytostatic effect, causing a G1 phase cell cycle arrest and thereby preventing the formation of new blood vessels.[4] This anti-angiogenic activity is a cornerstone of the therapeutic potential of MetAP-2 inhibitors.
Direct Anti-Tumor Effects
Beyond angiogenesis, MetAP-2 inhibitors have demonstrated direct anti-proliferative effects on various cancer cell lines.[3] This suggests that some tumors are intrinsically dependent on MetAP-2 for their growth and survival.
Downstream Signaling Pathways
The inhibition of MetAP-2 triggers a cascade of downstream signaling events that ultimately lead to the observed anti-cancer effects. Two key pathways have been implicated:
-
eIF2α Phosphorylation: MetAP-2 is known to interact with the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis. Inhibition of MetAP-2 can influence the phosphorylation status of eIF2α, impacting translation and contributing to cell cycle arrest.[2]
-
ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Evidence suggests that MetAP-2 inhibition can modulate ERK signaling, contributing to its anti-proliferative effects.[2]
Below are Graphviz diagrams illustrating the proposed signaling pathways and the experimental workflow for evaluating MetAP-2 inhibitors.
Caption: Proposed signaling cascade following MetAP-2 inhibition.
Caption: Workflow for assessing the anti-cancer potential of MetAP-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-cancer potential of MetAP-2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. MetAP-2 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compound on MetAP-2 enzyme activity.
-
Principle: A fluorogenic or colorimetric substrate of MetAP-2 is used. The cleavage of the substrate by the enzyme results in a detectable signal. The reduction in signal in the presence of the inhibitor is measured to calculate the IC50 value.
-
Procedure:
-
Recombinant human MetAP-2 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
The reaction is initiated by the addition of a specific MetAP-2 substrate (e.g., L-Met-AMC).
-
The fluorescence or absorbance is measured over time using a plate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytostatic or cytotoxic effect of the inhibitor on cancer and endothelial cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., HUVEC, various cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the MetAP-2 inhibitor for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 value is calculated from the dose-response curve.[8]
-
3. Endothelial Cell Tube Formation Assay
-
Objective: To evaluate the anti-angiogenic potential of the inhibitor by assessing its effect on the ability of endothelial cells to form capillary-like structures.
-
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), differentiate and form a network of tube-like structures, mimicking angiogenesis.
-
Procedure:
-
A 96-well plate is coated with Matrigel and allowed to solidify.
-
Endothelial cells (e.g., HUVEC) are seeded onto the Matrigel in the presence of varying concentrations of the MetAP-2 inhibitor.
-
The plate is incubated for a period of time (e.g., 6-24 hours) to allow for tube formation.
-
The formation of tube-like structures is observed and quantified using a microscope and image analysis software. The total tube length or the number of branch points can be measured.[7]
-
4. Cell Migration (Wound Healing) Assay
-
Objective: To assess the effect of the inhibitor on the migratory capacity of cancer or endothelial cells.
-
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time.
-
Procedure:
-
Cells are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
The cells are washed to remove debris and then incubated with media containing different concentrations of the MetAP-2 inhibitor.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, 24 hours).
-
The area of the wound is measured using image analysis software to quantify the extent of cell migration.[9]
-
In Vivo Assays
1. Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the MetAP-2 inhibitor.
-
Procedure:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the MetAP-2 inhibitor via a suitable route of administration (e.g., oral, intraperitoneal) at a predetermined dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[7]
-
Conclusion and Future Directions
The inhibition of MetAP-2 represents a validated and promising strategy for the development of novel anti-cancer therapies. Triazole-based inhibitors, including this compound, are an important class of compounds targeting this enzyme. Their mechanism of action, involving both anti-angiogenic and direct anti-tumor effects, provides a multi-pronged attack on cancer progression.
Future research should focus on a more detailed characterization of specific triazole inhibitors like this compound, including comprehensive in vitro and in vivo studies to establish their efficacy and safety profiles. Further elucidation of the downstream signaling pathways and the identification of predictive biomarkers will be crucial for the clinical translation of this promising class of anti-cancer agents. The combination of MetAP-2 inhibitors with other anti-cancer drugs also warrants investigation to explore potential synergistic effects and overcome resistance mechanisms.
References
- 1. WO2003031434A1 - Compounds and methods - Google Patents [patents.google.com]
- 2. Roles of P67/MetAP2 as a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized methionine aminopeptidase 2 inhibitor hinders tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 9. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MetAP-2-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MetAP-2-IN-6 is a small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in the post-translational modification of proteins. MetAP2 removes the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function and maturation of numerous proteins.[1][2] Dysregulation of MetAP2 has been implicated in various pathological processes, including angiogenesis and cancer progression, making it an attractive target for therapeutic intervention.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects, particularly its anti-proliferative and anti-angiogenic properties.
Mechanism of Action
MetAP2 is essential for the proliferation of endothelial cells and certain tumor cells.[3] Inhibition of MetAP2 by compounds like this compound leads to the accumulation of unprocessed proteins, which can trigger a cascade of downstream effects.[1] One of the key consequences of MetAP2 inhibition is the suppression of angiogenesis, the formation of new blood vessels, which is vital for tumor growth and metastasis.[1] Additionally, MetAP2 inhibitors can directly induce cell cycle arrest, typically at the G1 phase, and promote apoptosis in susceptible cancer cell lines.[2][4]
Data Presentation
Table 1: IC50 Values of TNP-470 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |
| KKU-M213 | Cholangiocarcinoma | 24 | 16.86 ± 0.9 |
| 48 | 3.16 ± 0.6 | ||
| 72 | 1.78 ± 0.8 | ||
| KPL-1 | Breast Cancer | 72 | 25-35 |
| MDA-MB-231 | Breast Cancer | 72 | 25-35 |
| MKL-F | Breast Cancer | 72 | 25-35 |
Data sourced from MedChemExpress and a study on cholangiocarcinoma cells.[5][6]
Table 2: IC50 Values of M8891 in Human Cancer and Endothelial Cell Lines
| Cell Line | Cell Type | IC50 (nmol/L) |
| HUVEC | Endothelial | 20 |
| A549 | Lung Carcinoma | 120 |
Data sourced from a study on the novel MetAP2 inhibitor M8891.[7]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 446.31 g/mol , dissolve 4.46 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines, HUVECs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Endothelial Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 48-well cell culture plates
-
This compound stock solution
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the solidified matrix at an appropriate density.
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using a microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Western Blot Analysis
This protocol can be used to investigate the effect of this compound on the expression or phosphorylation status of proteins involved in relevant signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., MetAP2, p-eIF2α, eIF2α, p21, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
Caption: Simplified signaling pathway of MetAP2 and its inhibition by this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MetAP-2-IN-6 Stock Solution
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of MetAP-2-IN-6, a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2). This guide is intended for researchers, scientists, and drug development professionals working in areas such as cancer research and angiogenesis.
Introduction
This compound is a small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the processing of newly synthesized proteins.[1] MetAP2 plays a significant role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] By inhibiting MetAP2, this compound can disrupt these processes, making it a valuable tool for research in oncology and other conditions mediated by angiogenesis.[3]
The proper preparation and storage of a this compound stock solution are critical for ensuring the reproducibility and accuracy of experimental results. This document provides a comprehensive guide to achieve this.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 5301-98-4 |
| Appearance | Off-white to light yellow solid |
| Solubility in DMSO | 50 mg/mL (223.15 mM) |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month |
Signaling Pathway of MetAP-2 Inhibition
This compound exerts its biological effects by inhibiting the enzymatic activity of MetAP2. This enzyme is responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[4] Inhibition of MetAP2 can lead to the activation of the tumor suppressor p53 and its downstream target p21, resulting in cell cycle arrest in the G1 phase and inhibition of cell proliferation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METAP2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MetAP-2-IN-6 in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Aminopeptidase 2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein maturation and has emerged as a promising therapeutic target for a variety of diseases, including cancer and metabolic disorders, due to its role in angiogenesis and cellular proliferation.[1][2][3] Emerging evidence now points to the significant potential of MetAP-2 inhibitors in the modulation of neuroinflammatory processes, offering a novel therapeutic avenue for debilitating neurodegenerative diseases such as Alzheimer's disease.[1][4][5]
Neuroinflammation is a key component in the pathogenesis of many neurological disorders.[1] MetAP-2 inhibitors have demonstrated immunosuppressive properties, and specific inhibitors have been shown to attenuate inflammation in microglia, the resident immune cells of the central nervous system.[1][4] This is achieved, in part, by reducing the production of pro-inflammatory molecules and promoting a shift in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[1][4]
This document provides detailed application notes and experimental protocols for the use of MetAP-2-IN-6 , a MetAP-2 inhibitor, in the study of neuroinflammatory diseases. While this compound is a known MetAP-2 inhibitor, its specific activity and mechanism in neuroinflammatory models have not yet been extensively published. Therefore, this guide also provides protocols for the initial characterization of this compound, drawing upon established methodologies for other well-characterized MetAP-2 inhibitors.
Quantitative Data Summary
As specific quantitative data for this compound in neuroinflammatory models are not yet publicly available, the following tables provide representative data from other published MetAP-2 inhibitors to serve as a reference for expected potency and efficacy. Researchers should generate specific data for this compound in their experimental systems.
Table 1: In Vitro Activity of Representative MetAP-2 Inhibitors
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| TP-004 | MetAP-2 | Enzyme Activity Assay | 6 nM | - | [6] |
| M8891 | MetAP-2 | Enzyme Activity Assay | 54 nM | - | [7] |
| A-800141 | MetAP-2 | Enzyme Activity Assay | 12 nM | - | [7] |
| PPI-2458 | MetAP-2 | Cell Proliferation | 1.9 nM (GI50) | SU-DHL-16 | [8] |
Table 2: Effects of the MetAP-2 Inhibitor BL6 on Pro-inflammatory Markers in LPS-stimulated Microglia
| Marker | Treatment | Result | Reference |
| Nitric Oxide | BL6 | Reduction | [1][4] |
| iNOS | BL6 | Reduction | [1][4] |
| IL-1β | BL6 | Reduction | [1][4] |
| IL-6 | BL6 | Reduction | [1][4] |
| p-Akt | BL6 | Reduction | [1][4] |
| p-NF-κB p65 | BL6 | Reduction | [1][4] |
Signaling Pathways
MetAP-2 inhibition has been shown to modulate key inflammatory signaling pathways in microglia. The diagram below illustrates the proposed mechanism by which MetAP-2 inhibitors can attenuate neuroinflammation.
Experimental Protocols
The following are detailed protocols for the characterization and application of this compound in neuroinflammation research.
Protocol 1: In Vitro MetAP-2 Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound.
Materials:
-
Recombinant human MetAP-2 enzyme
-
MetAP-2 fluorescent substrate (e.g., Met-Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, 0.01% Triton X-100, pH 7.5)
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant MetAP-2 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the MetAP-2 fluorescent substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) every minute for 30 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Microglia Cell Culture and Inflammatory Stimulation
This protocol describes the culture of microglial cells and their stimulation to induce a pro-inflammatory state.
Materials:
-
BV-2 or primary microglial cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture plates
-
MTT or other viability assay kit
Procedure:
-
Culture microglial cells in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis).
-
Allow the cells to adhere overnight.
-
To determine the non-toxic working concentration of this compound, treat the cells with a range of concentrations for 24 hours and perform an MTT assay.
-
For inflammation studies, pre-treat the cells with a non-toxic concentration of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).
-
Collect the cell culture supernatant for cytokine analysis (ELISA) and cell lysates for protein analysis (Western blot).
Protocol 3: Analysis of Pro-inflammatory Markers
This protocol details the measurement of key inflammatory mediators.
A. Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
B. Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for IL-1β and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of these cytokines in the cell culture supernatant.
C. Western Blot Analysis for Inflammatory Proteins:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, p-Akt, p-NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-neuroinflammatory effects of this compound.
Conclusion
This compound represents a promising tool for the investigation of neuroinflammatory diseases. The protocols and information provided herein offer a comprehensive guide for researchers to characterize its activity and explore its therapeutic potential. By elucidating the role of MetAP-2 in neuroinflammation, studies using this compound can contribute to the development of novel treatments for a range of debilitating neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of MetAP-2 Inhibitors in Alzheimer's Disease Research: Focus on BL6
Introduction
Methionine aminopeptidase 2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein synthesis and post-translational modification.[1][2][3] Its inhibition has been explored for various therapeutic areas, including cancer and metabolic disorders, due to its anti-angiogenic and anti-inflammatory properties.[4][5] Emerging research has highlighted the potential of MetAP-2 inhibitors in neurodegenerative diseases, particularly Alzheimer's disease (AD), where neuroinflammation is a key pathological feature.[4][5][6]
This document provides detailed application notes and protocols for the use of MetAP-2 inhibitors in Alzheimer's disease research. While the user specified an interest in MetAP-2-IN-6, currently, there is a lack of specific published data on the application of this particular compound in AD research. Therefore, this document will focus on a well-characterized, novel boron-containing MetAP-2 inhibitor, BL6 , as a representative example. The data and protocols presented here are based on published studies of BL6 and are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MetAP-2 inhibitors in the context of AD.
Principle of Action
In the context of Alzheimer's disease, the therapeutic potential of MetAP-2 inhibition lies in its ability to modulate neuroinflammation.[4][5] The inhibitor BL6 has been shown to exert its anti-inflammatory effects by targeting the Akt/NF-κB signaling pathway in microglia, the resident immune cells of the brain.[2][5] By inhibiting this pathway, BL6 reduces the production of pro-inflammatory molecules and promotes a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2][3][4] This action helps to attenuate the chronic neuroinflammation that contributes to the progression of Alzheimer's disease. Furthermore, studies have shown that BL6 can reduce the levels of hyperphosphorylated tau and increase the levels of synaptophysin, a synaptic vesicle protein, suggesting a potential neuroprotective effect.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of the MetAP-2 inhibitor BL6 in models of Alzheimer's disease.
Table 1: In Vitro Effects of BL6 on LPS-Activated SIM-A9 Microglial Cells
| Parameter | Treatment Group | Concentration | Result | Fold Change vs. LPS | p-value | Reference |
| Nitric Oxide (NO) Production | Control | - | Baseline | - | - | [2] |
| LPS | 100 ng/mL | Increased | 1.0 | - | [2] | |
| LPS + BL6 | 10 µM | Decreased | ↓ 0.4 | p < 0.01 | [2] | |
| iNOS Expression | Control | - | Baseline | - | - | [2] |
| LPS | 100 ng/mL | Increased | 1.0 | - | [2] | |
| LPS + BL6 | 10 µM | Decreased | ↓ 0.3 | p < 0.01 | [2] | |
| IL-1β Expression | Control | - | Baseline | - | - | [2] |
| LPS | 100 ng/mL | Increased | 1.0 | - | [2] | |
| LPS + BL6 | 10 µM | Decreased | ↓ 0.5 | p < 0.01 | [2] | |
| IL-6 Expression | Control | - | Baseline | - | - | [2] |
| LPS | 100 ng/mL | Increased | 1.0 | - | [2] | |
| LPS + BL6 | 10 µM | Decreased | ↓ 0.4 | p < 0.01 | [2] | |
| p-Akt/Akt Ratio | Control | - | Baseline | - | - | [5] |
| LPS | 100 ng/mL | Increased | ~2.5 | p < 0.01 | [5] | |
| LPS + BL6 | 10 µM | Decreased | ~1.2 | p < 0.01 | [5] | |
| p-NF-κB p65/NF-κB p65 Ratio | Control | - | Baseline | - | - | [5] |
| LPS | 100 ng/mL | Increased | ~2.0 | p < 0.01 | [5] | |
| LPS + BL6 | 10 µM | Decreased | ~1.1 | p < 0.01 | [5] |
Table 2: In Vivo Effects of BL6 in an icv-STZ Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Dosage | Result | Fold Change vs. STZ | p-value | Reference |
| Glial Fibrillary Acidic Protein (GFAP) Level | Control | - | Baseline | - | - | [2] |
| STZ | 3 mg/kg | Increased | 1.0 | - | [2] | |
| STZ + BL6 | 1 mg/kg | Decreased | ↓ ~0.6 | p < 0.05 | [2] | |
| Phospho-Tau (p-Tau) Level | Control | - | Baseline | - | - | [2] |
| STZ | 3 mg/kg | Increased | 1.0 | - | [2] | |
| STZ + BL6 | 1 mg/kg | Decreased | ↓ ~0.5 | p < 0.05 | [2] | |
| Synaptophysin Level | Control | - | Baseline | - | - | [2] |
| STZ | 3 mg/kg | Decreased | 1.0 | - | [2] | |
| STZ + BL6 | 1 mg/kg | Increased | ↑ ~1.5 | p < 0.05 | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Microglia
Objective: To evaluate the effect of a MetAP-2 inhibitor on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.
Materials:
-
SIM-A9 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MetAP-2 Inhibitor (e.g., BL6)
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for IL-1β and IL-6
-
Reagents and antibodies for Western blotting (iNOS, p-Akt, Akt, p-NF-κB p65, NF-κB p65, β-actin)
Procedure:
-
Cell Culture: Culture SIM-A9 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with the MetAP-2 inhibitor (e.g., BL6 at 10 µM) for 30 minutes.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include control groups (no treatment) and LPS-only groups.
-
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-1β and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, p-Akt, Akt, p-NF-κB p65, NF-κB p65, and β-actin.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Protocol 2: In Vivo Evaluation in a Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic efficacy of a MetAP-2 inhibitor in an intracerebroventricular (icv) streptozotocin (STZ)-induced mouse model of sporadic Alzheimer's disease.
Materials:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
MetAP-2 Inhibitor (e.g., BL6)
-
Stereotaxic apparatus
-
Anesthetics
-
Reagents and antibodies for immunohistochemistry (GFAP, p-Tau) and Western blotting (Synaptophysin)
Procedure:
-
Animal Model Induction:
-
Anesthetize the mice.
-
Using a stereotaxic apparatus, administer a single intracerebroventricular (icv) injection of STZ (e.g., 3 mg/kg) into each lateral ventricle. Control animals receive a vehicle injection.
-
-
Drug Administration:
-
Three weeks after the STZ injection, begin daily intraperitoneal (i.p.) injections of the MetAP-2 inhibitor (e.g., BL6 at 1 mg/kg) or vehicle for a specified period (e.g., 4 weeks).
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them.
-
Process the brains for either paraffin embedding for immunohistochemistry or homogenization for Western blotting.
-
-
Immunohistochemistry:
-
Cut brain sections (e.g., 5 µm thick).
-
Perform antigen retrieval.
-
Block non-specific binding sites.
-
Incubate the sections with primary antibodies against GFAP (for astrocyte activation) and p-Tau.
-
Incubate with appropriate secondary antibodies.
-
Visualize the staining using a suitable detection system (e.g., DAB) and acquire images using a microscope.
-
Quantify the staining intensity or the number of positive cells.
-
-
Western Blot Analysis:
-
Homogenize the hippocampal tissue and extract proteins.
-
Perform Western blotting as described in Protocol 1, using a primary antibody against Synaptophysin to assess synaptic integrity.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of MetAP-2 inhibitor BL6 in microglia.
Experimental Workflow Diagram
Caption: Workflow for evaluating MetAP-2 inhibitors in AD models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasculogenic Mimicry Using MetAP-2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo vascular-like channels, independent of endothelial cells. This phenomenon contributes to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies, making it a critical area of cancer research. Methionine aminopeptidase 2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein maturation and has been identified as a key regulator of angiogenesis.[1] Recent studies have demonstrated that MetAP-2 is also pivotal for vasculogenic mimicry, presenting a promising therapeutic target to inhibit this process.[1][2]
MetAP-2-IN-6 is a potent and specific inhibitor of MetAP-2. These application notes provide detailed protocols for utilizing this compound to study its effects on vasculogenic mimicry in cancer cell lines. The included methodologies cover three-dimensional (3D) culture models for VM formation, cell migration assays, and analysis of key signaling pathways.
Product Information: this compound
| Property | Value |
| Molecular Formula | Câ‚‚Hâ‚‚Nâ‚‚Oâ‚‚ |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 5301-98-4 |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Note: For experimental use, it is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound, as a MetAP-2 inhibitor, functions by preventing the removal of the N-terminal methionine from nascent polypeptide chains.[1] This enzymatic process is essential for the proper maturation and function of a variety of proteins involved in cell proliferation and angiogenesis.[1] In the context of vasculogenic mimicry, the inhibition of MetAP-2 is thought to disrupt the synthesis of key proteins required for the morphological changes and invasive behavior of cancer cells that lead to the formation of vascular-like channels.[1] One of the key downstream effects of MetAP-2 is the regulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation, which modulates global protein synthesis.[1] By inhibiting MetAP-2, this compound can alter the expression of proteins crucial for VM, such as those involved in cell adhesion, migration, and extracellular matrix remodeling.
Data Presentation: Efficacy of MetAP-2 Inhibitors on Vasculogenic Mimicry
The following tables summarize the quantitative data on the inhibitory effects of MetAP-2 inhibitors, such as TNP-470 (a close structural and functional analog of this compound), on vasculogenic mimicry and cell migration in various human cancer cell lines.
Table 1: Inhibition of Vasculogenic Mimicry by TNP-470
| Cell Line | Cancer Type | Treatment Concentration (ng/mL) | Inhibition of VM (%) | Reference |
| HT1080 | Fibrosarcoma | 10 | ~50% | [1] |
| HT1080 | Fibrosarcoma | 100 | ~80% | [1] |
| SK-MEL-28 | Melanoma | 100 | Significant Inhibition | [1][3] |
| T47D | Breast Cancer | 100 | Significant Inhibition | [1][3] |
| MDA-MB-231 | Breast Cancer | 100 | Significant Inhibition | [1][3] |
Table 2: Inhibition of Cancer Cell Migration by MetAP-2 Inhibitors
| Cell Line | Cancer Type | Inhibitor | Treatment Concentration | Inhibition of Migration (%) | Reference |
| HT1080 | Fibrosarcoma | Fumagillin | 100 ng/mL | ~40% | [1] |
| HT1080 | Fibrosarcoma | TNP-470 | 100 ng/mL | ~50% | [1] |
Experimental Protocols
Signaling Pathway of MetAP-2 in Vasculogenic Mimicry
Caption: MetAP-2 signaling in vasculogenic mimicry.
Experimental Workflow for Studying VM Inhibition
Caption: Workflow for studying this compound effects on VM.
Protocol 1: 3D Vasculogenic Mimicry Assay
This protocol is adapted from established methods for assessing VM in vitro.[1]
Materials:
-
Cancer cell line capable of VM (e.g., HT1080, MDA-MB-231)
-
This compound
-
Growth factor-reduced Matrigel
-
24-well culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Inverted microscope with a camera
Procedure:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 250 µL of Matrigel to each well of a 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) in complete medium for 24-72 hours. The optimal pre-treatment time may vary between cell lines.
-
Harvest the pre-treated cells using trypsin and resuspend them in serum-free medium containing the respective concentrations of this compound or vehicle.
-
Seed 5 x 10⁴ cells onto the surface of the solidified Matrigel in each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor the formation of tube-like structures using an inverted microscope at various time points (e.g., 3, 6, 12, and 24 hours).
-
Capture images of the networks for quantification.
-
-
Quantification:
-
The extent of VM can be quantified by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from this compound-treated wells to the vehicle control.
-
Protocol 2: Wound-Healing (Scratch) Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of cancer cells, a key process in VM.[1]
Materials:
-
Cancer cell line
-
This compound
-
6-well or 12-well culture plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
-
Treatment and Incubation:
-
Add serum-free medium containing various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours) at the same position.
-
-
Quantification:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
-
Compare the migration rates between treated and control groups.
-
Protocol 3: Western Blot Analysis of VM-related Proteins
This protocol can be used to investigate the effect of this compound on the expression levels of key proteins involved in vasculogenic mimicry.
Materials:
-
Cancer cells treated as in Protocol 1 or 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VE-cadherin, anti-EphA2, anti-MMP-2, anti-MMP-9, anti-MetAP-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Compare the protein expression levels between this compound-treated and control samples.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No VM formation in control group | Cell line does not form VM; Matrigel did not polymerize properly. | Use a validated VM-forming cell line; Ensure Matrigel is properly handled and incubated. |
| High background in Western blot | Insufficient blocking; Antibody concentration too high. | Increase blocking time or change blocking agent; Optimize antibody dilutions. |
| Inconsistent results in migration assay | Scratches are not uniform; Cell density is not optimal. | Use a consistent method for scratching; Optimize cell seeding density. |
Conclusion
This compound provides a valuable tool for investigating the role of MetAP-2 in vasculogenic mimicry. The protocols outlined in these application notes offer a comprehensive framework for researchers to study the inhibitory effects of this compound on VM formation, cell migration, and the underlying molecular pathways. These studies will contribute to a better understanding of VM and the development of novel anti-cancer therapies targeting this process.
References
Application Notes and Protocols for MetAP-2-IN-6 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MetAP-2-IN-6, a potent inhibitor of Methionine Aminopeptidase 2 (MetAP-2), in various in vitro angiogenesis assays. The protocols detailed below are essential for assessing the anti-angiogenic potential of this compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Methionine Aminopeptidase 2 (MetAP-2) is a key enzyme that plays a crucial role in the proliferation and survival of endothelial cells, the primary cells involved in angiogenesis. Inhibition of MetAP-2 has emerged as a promising therapeutic strategy to disrupt angiogenesis. This compound is a small molecule inhibitor of MetAP-2, and these protocols are designed to facilitate the investigation of its efficacy in preclinical, in vitro settings.
Mechanism of Action
MetAP-2 enzymes catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is vital for the proper function of numerous proteins essential for cell proliferation and survival. By inhibiting MetAP-2, this compound is expected to induce cell cycle arrest and inhibit the proliferation of endothelial cells, thereby blocking the formation of new blood vessels.
Quantitative Data Summary
| Inhibitor Name | Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| TNP-470 | Endothelial Cells | Tube Formation | 100 ng/mL | [1] |
| Fumagillin | HT1080 | Vasculogenic Mimicry | IC50: 0.80 ng/mL | |
| TNP-470 | HT1080 | Vasculogenic Mimicry | IC50: 0.69 ng/mL | |
| BL6 | HUVEC | Tube Formation | 20 µM, 50 µM, 100 µM | [2] |
| M8891 | HUVEC | Cell Proliferation | IC50: 20 nM | [3] |
| Triazole Compound | Recombinant hMetAP-2 | Enzymatic Assay | IC50: 8 nM |
Note: The effective concentration of this compound may vary depending on the cell type, assay conditions, and incubation time. A preliminary dose-response study is crucial to determine the optimal working concentration for your specific experimental setup.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium (EGM)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging software
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. A vehicle control (DMSO only) must be included.
-
Add 100 µL of the cell suspension (2 x 10^4 cells) to each well containing the solidified matrix.
-
Immediately add the desired concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under a phase-contrast microscope.
-
-
Quantification:
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).
-
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of this compound on cell proliferation.
Materials:
-
HUVECs or other endothelial cells
-
EGM
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of EGM.
-
Incubate the plate overnight at 37°C to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in EGM.
-
Remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Endothelial Cell Migration Assay (Wound-Healing Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells, a crucial process in the sprouting of new blood vessels.[1]
Materials:
-
HUVECs or other endothelial cells
-
EGM
-
This compound
-
DMSO
-
24-well plates
-
Pipette tips (p200) or a cell scraper
-
Microscope with imaging software
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs in a 24-well plate and grow them to 100% confluency to form a monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer in each well.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh EGM containing different concentrations of this compound or vehicle control to the respective wells.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours (immediately after treatment) and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at different points for each well at each time point.
-
Calculate the percentage of wound closure or cell migration rate.
-
Visualization of Pathways and Workflows
Caption: MetAP-2 Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for Angiogenesis Assays.
References
Application Notes and Protocols for MetAP-2-IN-6 in Combination Therapies
Disclaimer: To date, publicly available research specifically detailing the use of MetAP-2-IN-6 in combination with other therapeutic agents is limited. Therefore, these application notes and protocols are based on the established mechanisms of MetAP-2 inhibitors as a class and extrapolate from data on other well-characterized MetAP-2 inhibitors, such as M8891, TNP-470, and A-357300. Researchers should use this information as a guide and adapt it to their specific experimental needs for this compound.
Application Notes
Methionine aminopeptidase 2 (MetAP2) is a metalloenzyme that plays a crucial role in protein maturation and is essential for the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels).[1][2] Inhibition of MetAP2 has been shown to induce G1 cell cycle arrest and suppress tumor growth, making it a promising target in oncology.[3][4] this compound is a known inhibitor of MetAP2 and is utilized in research investigating angiogenesis-mediated conditions.[5]
The rationale for using MetAP-2 inhibitors in combination with other therapeutic agents stems from the potential for synergistic or additive effects, targeting cancer through multiple mechanisms to enhance efficacy and overcome resistance.
Combination with VEGF Receptor Inhibitors
Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. Combining a MetAP-2 inhibitor with a VEGF receptor (VEGFR) inhibitor targets the angiogenic process at two different points. Preclinical studies with the MetAP-2 inhibitor M8891 in combination with VEGFR inhibitors have demonstrated robust anti-tumor activity, leading to tumor stasis and even regression in patient-derived xenograft models of renal cell carcinoma.[6][7][8] This suggests that a similar combination with this compound could be a promising strategy.
Combination with Cytotoxic Agents
Cytotoxic agents, such as cyclophosphamide, paclitaxel, and carboplatin, are standard-of-care in many cancer treatments. Combining these agents with a MetAP-2 inhibitor can potentially enhance their anti-tumor effects. The anti-angiogenic activity of MetAP-2 inhibition can disrupt the tumor vasculature, potentially improving the delivery and efficacy of cytotoxic drugs. Studies with the MetAP-2 inhibitors TNP-470 and A-357300 have shown synergistic effects when combined with cytotoxic agents in various cancer models.[9][10]
Key Signaling Pathways
MetAP-2 inhibition has been shown to affect several key signaling pathways involved in cell proliferation and survival.
-
p53 Signaling: Inhibition of MetAP2 can lead to the activation of the tumor suppressor p53 and its downstream target p21, resulting in cell cycle arrest in the G1 phase.[8][11]
-
Akt/NF-κB Signaling: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some MetAP-2 inhibitors have been shown to exert their effects through the inhibition of Akt phosphorylation, which in turn can suppress the activation of the transcription factor NF-κB, a key mediator of inflammatory and survival responses.[12][13][14]
Quantitative Data from Combination Studies with Representative MetAP-2 Inhibitors
The following tables summarize quantitative data from preclinical and clinical studies of other MetAP-2 inhibitors in combination therapies. This data can serve as a reference for designing studies with this compound.
Table 1: Preclinical In Vivo Combination Studies with MetAP-2 Inhibitors
| MetAP-2 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference(s) |
| M8891 | Sunitinib (VEGFR inhibitor) | Patient-Derived Xenografts (Renal Cell Carcinoma) | Enhanced tumor growth inhibition, leading to tumor stasis and regression. | [7][8] |
| A-357300 | Cyclophosphamide | Neuroblastoma Xenograft (CHP-134) | Sustained tumor regression with a treatment-to-control (T/C) ratio of 0.16 (P < 0.001). | [9] |
| TNP-470 | Hyperthermia | SCCVII Carcinoma (mouse) | Significantly longer tumor growth delay compared to either treatment alone. | [15] |
| TNP-470 | IL-12 and Cisplatin | B16F10 Melanoma (mouse) | Augmented anti-tumor activity. | [16] |
Table 2: Clinical Combination Studies with TNP-470
| Combination Agents | Cancer Type | Key Findings | Reference(s) |
| Paclitaxel and Carboplatin | Solid Tumors (including NSCLC) | Well-tolerated regimen. Partial response in 24% of patients and stable disease in 47%. | [3][10] |
| Paclitaxel | Solid Tumors (including NSCLC) | Well-tolerated. Partial responses in 25% of patients. | [17] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound in combination with other therapeutic agents.
In Vitro Combination Cell Viability Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Therapeutic agent for combination
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete cell culture medium.
-
Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO). A checkerboard (matrix) format is often used to test multiple concentrations of both agents.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18]
In Vivo Xenograft Combination Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapeutic agent in a subcutaneous xenograft mouse model.[19][20]
Materials:
-
Immunocompromised mice (e.g., nu/nu or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Therapeutic agent for combination
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
Signaling Pathway Diagrams
Caption: p53 signaling pathway activation by MetAP-2 inhibition.
Caption: Putative Akt/NF-κB signaling pathway modulation.
Experimental Workflow Diagram
Caption: General experimental workflow for combination studies.
References
- 1. researchgate.net [researchgate.net]
- 2. METAP2 - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and pharmacokinetic study of TNP-470, an angiogenesis inhibitor, in combination with paclitaxel and carboplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer’s Disease [mdpi.com]
- 13. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combined effects of an angiogenesis inhibitor (TNP-470) and hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Augmented antitumour effects of combination therapy with TNP-470 and chemoimmunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and pharmacokinetic effects of TNP-470, an angiogenesis inhibitor, combined with paclitaxel in patients with solid tumors: evidence for activity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Xenograft studies and drug treatments [bio-protocol.org]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MetAP-2-IN-6 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MetAP-2-IN-6. The information provided is intended to address common solubility issues and provide solutions for preparing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. It can be dissolved in DMSO up to a concentration of 50 mg/mL (223.15 mM).[1][2] It is important to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[1][2]
Q2: I'm observing precipitation when dissolving this compound in DMSO. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1][2][3][4] Ensure you are using a fresh aliquot of high-purity, anhydrous DMSO.
Q3: How should I prepare this compound for in vivo experiments?
A3: For in vivo experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it using one of the provided co-solvent formulations.[3] It is best to prepare the working solution fresh on the day of use.[1][3]
Q4: What are the storage conditions for this compound stock solutions?
A4: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Troubleshooting Guide
Issue: Precipitate formation in the final formulation for in vivo studies.
This is a common issue that can arise from several factors related to the solvents and mixing procedure. The following workflow provides a step-by-step guide to troubleshoot this problem.
Data Presentation: Solubility
| Solvent/Vehicle | Maximum Solubility | Notes |
| DMSO | 50 mg/mL (223.15 mM) | Ultrasonic assistance may be needed.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.16 mM) | Results in a clear solution.[1][2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.16 mM) | Results in a clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.16 mM) | Results in a clear solution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL in DMSO)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
If necessary, place the tube in an ultrasonic water bath until the solid is completely dissolved. Gentle warming can also be applied.
-
Aliquot the stock solution into smaller volumes for storage at -80°C or -20°C to avoid multiple freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Example: 1 mL of 2.5 mg/mL solution using PEG300/Tween-80)
This protocol is based on achieving a final concentration of 2.5 mg/mL. Adjustments can be made for different desired concentrations.
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly until the solution is homogenous.[1][2]
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.[1][2]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[1][2]
-
The final concentration of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2][3]
Disclaimer: This information is for research purposes only. Always refer to the manufacturer's product datasheet for the most up-to-date information and safety guidelines.
References
Optimizing MetAP-2 Inhibitor Concentrations for HUVEC Assays: A Technical Guide
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of MetAP-2 inhibitors, using MetAP-2-IN-6 as a representative example, for various assays with Human Umbilical Vein Endothelial Cells (HUVECs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MetAP-2 inhibitors in HUVECs?
A1: Methionine aminopeptidase 2 (MetAP-2) is a crucial enzyme for protein synthesis and maturation. In endothelial cells like HUVECs, MetAP-2 inhibition disrupts the removal of N-terminal methionine from nascent proteins, a critical step for the function of many proteins involved in cell proliferation and angiogenesis. This disruption leads to cell cycle arrest, primarily in the G1 phase, which is mediated by the activation of the p53 tumor suppressor pathway and a subsequent increase in the cyclin-dependent kinase inhibitor p21.[1][2] Additionally, MetAP-2 is known to regulate protein synthesis through its interaction with the eukaryotic initiation factor 2α (eIF2α).[3]
Q2: I am not seeing any inhibition of HUVEC proliferation with this compound. What could be the reason?
A2: Several factors could contribute to a lack of inhibitory effect. First, ensure that the concentration range of this compound is appropriate. For potent MetAP-2 inhibitors, the effective concentration can be in the low nanomolar range.[4] We recommend performing a dose-response experiment to determine the optimal concentration. Second, verify the viability of your HUVECs and ensure they are in a proliferative state. Finally, confirm the activity of your this compound stock solution, as improper storage or handling can lead to degradation.
Q3: In our tube formation assay, the inhibitor is causing cell death rather than just preventing tube formation. How can I differentiate between anti-angiogenic and cytotoxic effects?
A3: This is a critical consideration. To distinguish between a specific anti-angiogenic effect and general cytotoxicity, you should perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) in parallel with your tube formation assay, using the same concentrations of the inhibitor.[5][6] An ideal anti-angiogenic concentration will significantly inhibit tube formation without causing substantial cell death. If you observe significant cytotoxicity at concentrations that inhibit tube formation, consider using a lower concentration range.
Q4: My wound healing assay shows inconsistent wound closure, even in the control wells. What are the possible causes?
A4: Inconsistent wound closure can be due to several technical issues. Ensure that the initial scratch is of a uniform width across all wells. Using a pipette tip can sometimes lead to variability; specialized tools for creating uniform scratches are available. Also, make sure that the cell monolayer is confluent before making the scratch. Finally, be gentle when washing the cells after scratching to avoid detaching more cells than intended.[7][8]
Troubleshooting Guides
HUVEC Proliferation Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicates | - Uneven cell seeding- Edge effects in the microplate- Inconsistent inhibitor concentration | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Prepare a master mix of the inhibitor dilution. |
| No dose-dependent inhibition observed | - Inhibitor concentration is too low or too high- HUVECs are not actively proliferating- Inactive inhibitor | - Test a wider range of concentrations (e.g., from picomolar to micromolar).- Use low-passage HUVECs and ensure they are in the log growth phase.- Verify the integrity of the inhibitor stock. |
| Significant cell death at all inhibitory concentrations | - Inhibitor is cytotoxic at the tested concentrations | - Lower the concentration range.- Reduce the incubation time. |
HUVEC Tube Formation Assay
| Issue | Possible Cause | Troubleshooting Steps |
| No tube formation in the positive control | - Poor quality of Matrigel or basement membrane extract- HUVECs are too old or not healthy- Incorrect cell seeding density | - Ensure the matrix is properly thawed and polymerized.- Use HUVECs at a low passage number.- Optimize the cell seeding density (typically 1-2 x 10^4 cells/well in a 96-well plate).[9] |
| Incomplete or weak tube network | - Sub-optimal Matrigel concentration or volume- Insufficient incubation time | - Use the recommended concentration of Matrigel.- Ensure the gel is evenly spread across the well.- Optimize the incubation time (typically 4-18 hours).[9] |
| Inhibitor causes cell clumping instead of inhibiting tube formation | - Cytotoxic effect of the inhibitor | - Perform a viability assay in parallel.- Use a lower, non-toxic concentration of the inhibitor. |
HUVEC Wound Healing (Migration) Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Uneven wound edges | - Inconsistent scratching technique | - Use a consistent tool and pressure for scratching.- Consider using a cell migration insert to create a uniform cell-free zone. |
| Cells detach from the plate during washing | - Overly aggressive washing | - Wash gently with pre-warmed media. |
| Proliferation confounds migration results | - Cells are proliferating into the wound area | - Use a proliferation inhibitor (e.g., Mitomycin C) after scratching.- Perform the assay in serum-free or low-serum media.[7] |
Quantitative Data Summary
Disclaimer: As specific data for this compound in HUVEC assays is not widely published, the following table provides a summary of typical concentrations and IC50 values for other well-characterized MetAP-2 inhibitors, which can be used as a starting point for optimizing this compound concentration.
| MetAP-2 Inhibitor | Assay | Cell Line | Concentration Range | IC50 / Effective Concentration | Reference |
| TNP-470 | Proliferation | HUVEC | Not specified | Arrests cells in G1 phase | [1] |
| Fumagillin | Proliferation | HUVEC | Nanomolar range | ~5 nM for cytostatic effect | [10] |
| M8891 | Proliferation | HUVEC | Not specified | IC50 of 20 nmol/L | [2] |
| BL6 | Tube Formation | HUVEC | 20 µM - 100 µM | Dose-dependent inhibition | [11] |
| Various Inhibitors | Proliferation | HUVEC | As low as 2.5 nM | 50% inhibition at 2.5 nM | [12] |
Experimental Protocols
HUVEC Proliferation Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification: Assess cell proliferation using a suitable method such as MTT, CellTiter-Glo®, or by direct cell counting.[5][6]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
HUVEC Tube Formation Assay
-
Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Coat the wells of a 96-well plate with 50 µL of the cold Matrigel and allow it to solidify at 37°C for 30-60 minutes.[9]
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.[9]
-
Incubation: Incubate the plate for 4-18 hours at 37°C.[9]
-
Imaging and Analysis: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
HUVEC Wound Healing (Migration) Assay
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip or a specialized scratching tool.
-
Washing: Gently wash the wells with pre-warmed basal medium to remove detached cells.
-
Inhibitor Treatment: Add basal medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.
Visualizations
Caption: Signaling pathway of MetAP-2 inhibition in endothelial cells.
Caption: General experimental workflow for HUVEC assays with MetAP-2 inhibitors.
References
- 1. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNP-470, a methionine aminopeptidase-2 inhibitor, inhibits cell proliferation, migration and invasion of human cholangiocarcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting MetAP-2-IN-6 instability in solution
Welcome to the technical support center for MetAP-2-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an inhibitor of Methionine aminopeptidase 2 (MetAP-2), an enzyme implicated in angiogenesis and cell proliferation.[1][2] Understanding its chemical and physical properties is crucial for its effective use in experiments.
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | MedChemExpress |
| Molecular Weight | 224.06 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| Color | Off-white to light yellow | MedChemExpress |
| CAS Number | 5301-98-4 | MedChemExpress |
Q2: How should I store this compound?
Proper storage is critical to maintain the integrity and activity of the compound.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | MedChemExpress |
| 4°C | 2 years | MedChemExpress | |
| In Solvent | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 50 mg/mL (223.15 mM). For best results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility. The use of sonication can aid in dissolution.
Q4: My this compound is precipitating when I add it to my aqueous cell culture medium. What is causing this?
Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous media is a common issue known as "solvent shock." This occurs because the compound is poorly soluble in water, and when the concentrated DMSO stock is rapidly diluted, the compound crashes out of solution as the solvent environment changes from organic to aqueous. Other contributing factors can include the final concentration of the inhibitor exceeding its aqueous solubility limit, interactions with media components, and fluctuations in temperature or pH.
Troubleshooting Guides
This section provides a systematic approach to addressing the instability and precipitation of this compound in your experimental solutions.
Issue 1: Precipitation Observed Immediately Upon Dilution
This is a classic sign of poor aqueous solubility and solvent shock.
References
How to prevent MetAP-2-IN-6 precipitation in media
Welcome to the technical support center for MetAP-2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO at a concentration of 50 mg/mL (223.15 mM).[1][2] For optimal results, use newly opened, hygroscopic DMSO as moisture can impact solubility.[1][2]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. What happened?
A2: This is a common issue when a concentrated DMSO stock solution is rapidly diluted into an aqueous medium like cell culture fluid. The abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3] This is especially true for hydrophobic compounds. Other potential causes include the final concentration of the compound exceeding its solubility limit in the aqueous media.[4]
A3: Several factors can cause delayed precipitation:
-
Temperature Shifts: The solubility of a compound can change with temperature. Moving the culture from room temperature to a 37°C incubator can affect solubility.[3][4]
-
pH Changes: The CO2 environment in an incubator can lower the pH of the medium, which can affect the solubility of pH-sensitive compounds.[4]
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[3][4]
-
Evaporation: Evaporation of media from the culture plates can increase the concentration of the compound, potentially exceeding its solubility limit.
Q4: Can the type of cell culture medium I use affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly influence compound solubility. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound.[3] For example, media with high concentrations of calcium and phosphate ions may be more prone to forming precipitates with certain compounds.[3][5]
Q5: How can I distinguish between compound precipitation and microbial contamination?
A5: While both can cause turbidity in the culture medium, you can distinguish them by examining a sample under a microscope. Chemical precipitates often appear as amorphous particles or crystals, while microbial contamination will show characteristic shapes and sometimes motility (in the case of bacteria).[4] Microbial contamination is also often accompanied by a rapid change in the medium's color (due to pH shifts) and a distinct odor.[3]
Troubleshooting Steps
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Exceeding solubility limit in aqueous media.[4] | - Decrease the final concentration of this compound.- Use a higher concentration stock in DMSO and add a smaller volume to the media.[6]- Perform serial dilutions in the culture medium.[4] |
| Rapid change in solvent polarity.[3] | - Add the DMSO stock solution to the media dropwise while gently vortexing or swirling.- Pre-warm the media to 37°C before adding the compound.[4] | |
| Delayed Precipitation (in incubator) | Temperature-dependent solubility.[3][4] | - Ensure the media is pre-warmed to 37°C before adding the compound.- Maintain a stable incubator temperature. |
| Interaction with media components.[3][4] | - Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the issue.- If possible, test different media formulations. | |
| Precipitation in Stock Solution | Improper storage or repeated freeze-thaw cycles.[7] | - Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C.[1][7]- If precipitation is observed in the stock, it can be gently warmed and sonicated to redissolve.[1] |
Data Presentation
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (223.15 mM)[1][2] | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.16 mM)[1] | Forms a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.16 mM)[1] | Forms a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.16 mM)[1] | Forms a clear solution. |
Storage of this compound Stock Solutions
| Temperature | Duration |
| -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-quality, sterile DMSO (hygroscopic)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 224.06 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.24 mg of the compound.
-
Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out 2.24 mg of this compound.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for at least 30 seconds to dissolve the compound completely.[8] If precipitation persists, sonicate the solution in a water bath until it becomes clear.[1]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (recommended): To avoid precipitation, it is best to perform stepwise dilutions.[9]
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in the pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, you may be able to perform a direct dilution. For example, to prepare 10 mL of a 10 µM working solution, you would perform a 1:1000 dilution.
-
Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.
-
Important: Add the stock solution dropwise to the medium while gently swirling the tube or plate to ensure rapid mixing and minimize localized high concentrations of DMSO.[3]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.[7][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[6]
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. You can also check a small drop under a microscope.[10]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified MetAP-2 signaling pathway.
Caption: Factors leading to precipitation upon dilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. file.selleckchem.com [file.selleckchem.com]
Off-target effects of MetAP-2-IN-6 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MetAP-2-IN-6. The information is designed to help anticipate and address potential issues related to the off-target effects of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a metalloprotease responsible for removing the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[3][4] It plays a significant role in cellular processes such as protein synthesis, cell cycle regulation, and signal transduction.
Q2: What are the known on-target effects of inhibiting MetAP2?
Inhibition of MetAP2 is primarily associated with anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels.[3][5] This is a key reason for its investigation in cancer research. Additionally, MetAP2 inhibition has been shown to impact lipid metabolism and inflammatory responses, leading to its exploration in the context of obesity and metabolic disorders.[3][6]
Q3: Are there known off-target effects for this compound?
As of the latest available data, specific broad-panel off-target screening data for this compound (such as kinome scans or screenings against GPCRs, ion channels, and nuclear receptors) are not publicly available. However, based on the class of MetAP2 inhibitors, potential off-target effects should be considered and investigated empirically.
Q4: What is the selectivity of this compound for MetAP2 over MetAP1?
The selectivity of this compound for MetAP2 over its homolog MetAP1 has not been quantitatively reported in public literature. It is important to note that MetAP1 and MetAP2 share some overlapping substrate specificity, and dual inhibition could lead to broader cellular effects.[7][8] For example, the related inhibitor M8891 shows high selectivity for MetAP2 (IC50 = 54 nM) over MetAP1 (IC50 > 10 µM).[1] Researchers should consider experimentally determining the selectivity profile of this compound in their system.
Q5: How can I assess the potential off-target effects of this compound in my experiments?
It is recommended to perform comprehensive selectivity profiling. This can include commercially available services for kinome scanning and screening against a panel of common off-target protein families (e.g., GPCRs, ion channels, nuclear receptors). Additionally, conducting whole-transcriptome or proteome analysis of cells treated with this compound can provide insights into affected pathways that may be unrelated to MetAP2 inhibition.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Reduced Proliferation in a Manner Inconsistent with Angiogenesis Inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition: this compound may be inhibiting kinases crucial for cell survival and proliferation. | Perform a kinome scan to identify potential off-target kinases. If a specific kinase family is implicated, use more selective inhibitors for that family to see if the phenotype is replicated. |
| Inhibition of MetAP1: The inhibitor may not be entirely selective for MetAP2, and inhibition of MetAP1 can lead to broader effects on protein processing and cell cycle arrest.[8] | Test the effect of this compound on cells with varying levels of MetAP1 expression. A more pronounced effect in cells with low MetAP1 suggests a role for on-target MetAP1 inhibition. |
| Induction of p53-mediated cell cycle arrest: MetAP2 inhibition can trigger a p53-dependent cell cycle arrest in some cell types.[7][8] | Assess the p53 status of your cells. Compare the effects of this compound in p53-wildtype and p53-null cell lines. |
| Alteration of glutathione homeostasis: Inhibition of N-terminal methionine excision has been linked to alterations in the cellular redox state.[8] | Measure the levels of reduced and oxidized glutathione (GSH/GSSG ratio) in cells treated with this compound. |
Problem 2: Inconsistent Results Between Different Cell Lines.
| Possible Cause | Troubleshooting Step |
| Varying levels of MetAP1 and MetAP2 expression: The relative expression of MetAP1 and MetAP2 can influence a cell's sensitivity to MetAP2 inhibition due to functional redundancy.[7][8] | Quantify the mRNA or protein levels of both MetAP1 and MetAP2 in the cell lines being used. |
| Different p53 status: As mentioned, the cellular response to MetAP2 inhibition can be p53-dependent.[7][8] | Determine the p53 status of your cell lines and correlate it with the observed sensitivity to this compound. |
| Cell-specific signaling pathways: The downstream consequences of MetAP2 inhibition may vary depending on the predominant signaling pathways active in a particular cell type. | Perform pathway analysis (e.g., Western blotting for key signaling proteins, RNA-sequencing) to understand how this compound is impacting different cellular contexts. |
Quantitative Data Summary
While specific quantitative off-target data for this compound is not available, the following table summarizes the inhibitory activity of other known MetAP2 inhibitors against MetAP2 and MetAP1, which can serve as a reference.
| Inhibitor | Target | IC50 | Selectivity (MetAP1/MetAP2) | Reference |
| M8891 | MetAP2 | 54 nM | >185-fold | [1] |
| MetAP1 | >10 µM | [1] | ||
| TP-004 | MetAP2 | 6 nM | Not specified | [1] |
| Triazole compound | MetAP2 | 8 nM | ~60-fold | [9] |
| MetAP1 | ~480 nM | [9] |
Experimental Protocols
MetAP2 Enzymatic Assay
This protocol is adapted from methodologies used for other MetAP2 inhibitors and can be used to determine the IC50 of this compound.[7][10][11]
Materials:
-
Recombinant human MetAP2 enzyme
-
Met-Gly-Pro-AMC or Met-AMC fluorogenic substrate
-
Assay buffer: 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5
-
This compound dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 440 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the recombinant MetAP2 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTS Assay)
This protocol can be used to assess the effect of this compound on the proliferation of various cell lines.[12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well clear plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Absorbance plate reader (490 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
HUVEC Tube Formation Assay (Anti-Angiogenesis Assay)
This assay assesses the anti-angiogenic potential of this compound.[14][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
This compound dissolved in DMSO
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or DMSO.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Image the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
Visualizations
Caption: MetAP2 signaling and inhibition by this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the In Vivo Bioavailability of MetAP-2-IN-6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for experiments involving the methionine aminopeptidase-2 (MetAP-2) inhibitor, MetAP-2-IN-6, with a focus on enhancing its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] MetAP-2 is a metalloprotease that plays a crucial role in the maturation of newly synthesized proteins by removing the N-terminal methionine.[3][4][5][6] In endothelial cells, the inhibition of MetAP-2 leads to a cytostatic effect, arresting the cell cycle in the G1 phase and thereby inhibiting proliferation and angiogenesis.[3][7] This anti-angiogenic activity makes MetAP-2 inhibitors like this compound valuable tools in cancer research.[1][6]
Q2: What are the common challenges in achieving good oral bioavailability for small molecule inhibitors like this compound?
A2: Poor oral bioavailability is a frequent hurdle in the development of small molecule drugs.[8] Key challenges include:
-
Low Aqueous Solubility: Many inhibitors are hydrophobic, leading to poor dissolution in the gastrointestinal tract.
-
Poor Permeability: The inability of a molecule to efficiently cross the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: Extensive metabolism of the drug in the gut wall and liver before it reaches systemic circulation.
-
Efflux Transporters: Active transport of the drug back into the intestinal lumen by proteins such as P-glycoprotein.[8]
Q3: Are there known off-target effects of MetAP-2 inhibitors that I should be aware of in my in vivo studies?
A3: While MetAP-2 inhibitors are designed to be selective, some off-target effects and toxicities have been reported, particularly with irreversible inhibitors of the fumagillin class. These can include neurotoxicity and thromboembolic events.[9][10] Reversible inhibitors are being developed to mitigate these risks.[10] It is also important to consider that MetAP-2 inhibition can have broad effects on protein processing, which may lead to unforeseen cellular consequences.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Improper dosing technique (e.g., incorrect gavage). Differences in food intake affecting absorption. Genetic variability in metabolic enzymes. | Refine and standardize the oral gavage procedure. Ensure consistent fasting periods before dosing. Use a vehicle that enhances solubility and absorption. Consider using a genetically homogenous animal strain. |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility of this compound. Rapid first-pass metabolism. The compound is a substrate for efflux transporters. | Utilize a formulation designed to improve solubility, such as a solution in a vehicle containing DMSO, PEG300, and Tween-80. Consider co-administration with an inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate controls). Evaluate if this compound is a P-glycoprotein substrate and consider co-administration with a P-gp inhibitor in preclinical models. |
| Lack of in vivo efficacy despite achieving target plasma concentrations. | The inhibitor is rapidly cleared from the target tissue. The tumor model is resistant to anti-angiogenic therapy. The pharmacodynamic effect does not correlate with plasma concentration. | Measure the concentration of this compound in the tumor tissue. Assess the expression levels of MetAP-2 in the tumor model. Monitor a pharmacodynamic biomarker of MetAP-2 inhibition in the tumor, such as the accumulation of unprocessed protein substrates.[12] |
| Unexpected toxicity or adverse events in treated animals. | Off-target effects of the inhibitor. Formulation vehicle toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose. Conduct a thorough literature search for known off-target effects of similar chemical scaffolds. Run a control group treated with the vehicle alone. |
Strategies to Improve Bioavailability
Improving the in vivo bioavailability of this compound can be approached through formulation strategies and structural modifications.
Formulation Approaches
The choice of vehicle is critical for the oral delivery of poorly soluble compounds. For this compound, a formulation containing a mixture of solvents and surfactants can enhance its solubility and absorption. Other advanced formulation strategies include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
Nanoparticle formulations: Encapsulating the drug in polymeric or lipid nanoparticles can protect it from degradation and enhance its uptake.[13]
Structural Modifications
While modifying this compound itself is beyond the scope of a typical research lab, understanding the principles can inform the selection of analogs with potentially better properties. Strategies include:
-
Prodrugs: Attaching a promoiety to the drug molecule to improve its solubility or permeability, which is then cleaved in vivo to release the active drug.
-
Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties to improve pharmacokinetic parameters without losing efficacy.[8]
Quantitative Data
While specific in vivo pharmacokinetic data for this compound is not publicly available, the following table presents representative data from other orally bioavailable MetAP-2 inhibitors to provide a reference for expected values.
| Compound | Class | Oral Bioavailability (%) | Half-life (h) | Species |
| Compound 10 | Pyrazolo[4,3-b]indole | 70 | 6 | Mouse |
| Compound 38 | Indazole | 58 | Not Reported | Mouse |
| M8891 | Triazole derivative | Orally bioavailable | Not Reported | Mouse, Human |
| A-800141 | Not specified | Orally active | Not Reported | Mouse |
Note: This data is for illustrative purposes and the actual pharmacokinetic profile of this compound may differ.[1][4]
Experimental Protocols
Protocol for In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge, curved)
-
Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the inhibitor is fully dissolved.
-
Dosing: Weigh each mouse and calculate the exact volume of the dosing solution to be administered. Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
Visualizations
MetAP-2 Signaling Pathway in Angiogenesis
Caption: MetAP-2 signaling pathway in angiogenesis and its inhibition by this compound.
Experimental Workflow for Improving In Vivo Bioavailability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MetAP2 inhibitor blocks adipogenesis, yet improves glucose uptake in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MetAP-2-IN-6 Cytotoxicity Assessment in Primary Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals using MetAP-2-IN-6 in primary cell-based assays. The following information is designed to help troubleshoot common issues and answer frequently asked questions related to cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on primary cells?
A1: this compound is a small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation and cell proliferation.[1][2] Based on the known effects of other MetAP-2 inhibitors like TNP-470 and fumagillin, this compound is expected to primarily induce a cytostatic effect at lower concentrations, leading to cell cycle arrest, particularly in the G1 phase.[3][4][5] Cytotoxic effects, or direct cell killing, are typically observed at significantly higher concentrations.[6] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are often more sensitive to the cytostatic effects of MetAP-2 inhibitors.[4][6]
Q2: I am not observing the expected cytotoxicity with this compound. What could be the reason?
A2: There are several potential reasons for a lack of apparent cytotoxicity:
-
Cytostatic vs. Cytotoxic Effects: Your assay may be measuring cytotoxicity (cell death), while the primary effect of this compound at the tested concentrations is cytostatic (inhibition of proliferation). Consider using an assay that measures cell proliferation (e.g., BrdU incorporation) in addition to a cytotoxicity assay (e.g., LDH release or a live/dead stain).
-
Compound Concentration: The concentrations of this compound used may be too low to induce cytotoxicity. A wide dose-response curve is recommended to determine the IC50 (inhibitory concentration 50%) for both cytostatic and cytotoxic effects.
-
Cell Type Specificity: Primary cells can vary significantly in their response to drugs. The cell type you are using may be less sensitive to MetAP-2 inhibition. It has been observed that cell sensitivity to MetAP-2 inhibitors can be related to the cellular levels of MetAP1 and MetAP2, as well as the cell's ability to manage glutathione homeostasis.[4]
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium for the duration of the experiment. Poor solubility can lead to a lower effective concentration. Refer to the manufacturer's guidelines for recommended solvents and storage conditions.[1]
Q3: My cytotoxicity data with this compound is highly variable between experiments. How can I improve reproducibility?
A3: Variability in primary cell assays can be challenging. Here are some steps to improve reproducibility:
-
Consistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can significantly impact results.
-
Primary Cell Passage Number: Use primary cells at a consistent and low passage number. Primary cells can change their characteristics at higher passages.
-
Solvent Controls: Always include a vehicle (solvent) control at the same final concentration used to dissolve this compound. Solvents like DMSO can be toxic to some primary cells at higher concentrations.
-
Assay Timing: The timing of your assay endpoint is critical. For cytostatic effects, a longer incubation time (e.g., 48-72 hours) may be necessary to observe a significant difference in cell number.
-
Positive and Negative Controls: Include appropriate positive (a known cytotoxic compound) and negative (untreated cells) controls in every experiment.
Q4: How do I interpret my results if I see a decrease in cell viability but no increase in markers of cell death?
A4: This is a classic indication of a cytostatic effect rather than a cytotoxic one. A decrease in viability, as measured by metabolic assays like MTT or MTS, reflects a reduction in metabolic activity, which is often a consequence of decreased cell proliferation. If you do not see a corresponding increase in markers of membrane permeability (e.g., LDH release, propidium iodide uptake), it is likely that the cells have stopped dividing but are not dying.
Quantitative Data Summary
Table 1: Cytostatic and Cytotoxic Concentrations of TNP-470 in Primary and Other Cell Lines
| Cell Line | Assay Type | Effect | IC50 / Effective Concentration | Reference |
| Human Umbilical Vein Endothelial (HUVE) Cells | Cell Growth | Cytostatic | IC50 of 15 pg/ml | [6] |
| Human Umbilical Vein Endothelial (HUVE) Cells | Cell Growth | Cytotoxic | >= 30 µg/ml | [6] |
| Bovine Aortic Endothelial (BAE) Cells | Cell Cycle Arrest | Cytostatic | 1 nM | [7] |
| Human Leukemia (HL-60) | Cytotoxicity | Cytotoxic | 5-10 µM | [8] |
| Human Ovarian Carcinoma (A2780) | Cytotoxicity | Cytotoxic | 10-15 µM | [8] |
| Human Breast Carcinoma (MDA-MB-231) | Cytotoxicity | Cytotoxic | 15 µM | [8] |
| Human Fibrosarcoma (HT1080) | Vasculogenic Mimicry Inhibition | Anti-proliferative | IC50 of 0.69 ng/ml | [9] |
Table 2: Cytotoxicity Data for Fumagillin
| Cell Line/Organism | Assay Type | Effect | IC50 / Effective Concentration | Reference |
| Entamoeba histolytica | Amebicidal Activity | Cytotoxic | IC50 of 60.8 ± 14.5 nM | [10] |
| Human Fibrosarcoma (HT1080) | Vasculogenic Mimicry Inhibition | Anti-proliferative | IC50 of 0.80 ng/ml | [9] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity of this compound in Primary Cells using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a general workflow for determining the cytotoxic potential of this compound by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom assay plates
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided with the LDH kit)
-
Stop solution (provided with the LDH kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in the appropriate vehicle (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Also prepare a vehicle control with the same final concentration of the vehicle as in the highest compound concentration well.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Include "no-treatment" controls (cells in medium only) and "maximum LDH release" controls (cells to be lysed later).
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
-
LDH Assay:
-
At the end of the incubation period, add lysis buffer to the "maximum LDH release" control wells and incubate as per the kit's instructions (this serves as the 100% cytotoxicity control).
-
Carefully transfer the supernatant from all wells to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol.
-
Add the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Subtract the background absorbance (from medium-only wells) from all other readings.
-
Calculate the percentage of cytotoxicity for each treatment concentration using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH Release is the absorbance from the no-treatment control wells.
-
-
Visualizations
Signaling Pathway of MetAP-2
Caption: Simplified signaling pathway of MetAP-2 and its inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing cytotoxicity.
Troubleshooting Guide for Unexpected Cytotoxicity Results
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MetAP-2-IN-6 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to MetAP-2-IN-6 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a metalloenzyme that plays a crucial role in protein maturation.[1][2] MetAP2 removes the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function of many proteins involved in cell proliferation and angiogenesis.[1][2][3] By inhibiting MetAP2, this compound can disrupt these processes, leading to cell cycle arrest and inhibition of tumor growth.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to MetAP-2 inhibitors like this compound can arise through several mechanisms:
-
Upregulation or functional redundancy of MetAP1: MetAP1 is another methionine aminopeptidase that can compensate for the inhibition of MetAP2.[4][5] Increased levels or activity of MetAP1 can allow cancer cells to bypass the effects of this compound.[4]
-
Alterations in the p53 pathway: The tumor suppressor p53 has been identified as a key determinant of sensitivity to MetAP2 inhibition.[4][6] Cells with mutated or deficient p53 may be inherently resistant to this compound.[5][6]
-
Changes in cellular redox homeostasis: The balance of reduced and oxidized glutathione (GSH/GSSG) is critical for cell survival.[5][7] Resistance to MetAP2 inhibitors has been linked to the cell's ability to maintain glutathione homeostasis and mitigate oxidative stress.[5][7]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High IC50 Values
Problem: The calculated IC50 value for this compound in your cell line is significantly higher than expected, or has increased over time.
| Potential Cause | Recommended Solution |
| Development of a resistant cell population | Confirm resistance by comparing the IC50 of the suspected resistant line to the parental line. A fold-change of >5 is typically considered significant. Perform a washout experiment: culture the resistant cells without this compound for several passages and then re-determine the IC50. Stable resistance will show a persistently high IC50. |
| Issues with the compound | Ensure proper storage of this compound to prevent degradation. Check the solubility of the compound in your culture medium and consider using a fresh stock solution. |
| Assay variability | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. Use a consistent and calibrated pipetting technique to minimize errors in compound dilution and cell plating. Include appropriate positive and negative controls in every experiment. |
Guide 2: Failure to Generate a this compound Resistant Cell Line
Problem: You are unable to generate a resistant cell line by continuous exposure to this compound.
| Potential Cause | Recommended Solution |
| Inappropriate drug concentration | Start with a low concentration of this compound (e.g., around the IC20) and gradually increase the concentration as the cells adapt. A sudden high concentration may lead to widespread cell death rather than selection of resistant clones. |
| Low heterogeneity of the parental cell line | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different, more heterogeneous cancer cell line. |
| Instability of the resistant phenotype | Ensure that a low, maintenance dose of this compound is kept in the culture medium of the resistant cells to maintain selective pressure. |
Quantitative Data
Table 1: IC50 Values of MetAP-2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (mol/L) | p53 Status | Notes |
| A549 | Lung Carcinoma | M8891 | 1.2E-07 | Wild-type | Sensitivity is p53-dependent.[6] |
| A549 (p53 KO) | Lung Carcinoma | M8891 | Resistant | Knockout | Demonstrates the importance of p53 in mediating sensitivity.[6] |
| A549 (MetAP1 KO) | Lung Carcinoma | M8891 | 2.7E-08 | Wild-type | Increased sensitivity upon MetAP1 knockout, suggesting its role in resistance.[6] |
| NCI-H460 | Lung Cancer | TNP-470 | Varies | Wild-type | Dose-dependent inhibition of proliferation observed.[8] |
| HCT116 | Colon Carcinoma | TNP-470 | Varies | Wild-type | More sensitive to MetAP2 inhibitors in soft-agar assays compared to monolayer culture.[8] |
| HT1080 | Fibrosarcoma | M8891 | Sensitive | Wild-type | Used in CRISPR screens to identify resistance genes.[6] |
| U87MG | Glioblastoma | M8891 | Sensitive | Wild-type | Used in CRISPR screens to identify resistance genes.[6] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes the generation of a drug-resistant cell line using the intermittent drug exposure method.
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 for 4-6 hours.
-
Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Subculture: Allow the cells to proliferate until they reach 70-80% confluency.
-
Repeat induction cycles: Repeat the drug exposure and recovery steps (steps 2-4) for a total of 6 cycles.
-
Characterize the resistant line: After the final cycle, culture the cells in drug-free medium for several passages to ensure the stability of the resistant phenotype. Then, perform a new dose-response experiment to determine the new, stable IC50. A significant increase in the IC50 compared to the parental line indicates the successful generation of a resistant cell line.[9]
Protocol 2: Western Blot Analysis of MetAP1, MetAP2, and p53
This protocol is for assessing the protein levels of key resistance markers.
-
Prepare cell lysates: Grow parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against MetAP1, MetAP2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Measurement of Intracellular Glutathione (GSH)
This protocol outlines a method for quantifying the total intracellular glutathione levels.
-
Cell preparation: Plate an equal number of parental and resistant cells and allow them to adhere overnight.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer on ice for 10 minutes.
-
Deproteinization: Add 5% sulfosalicylic acid (SSA) to the cell lysate, vortex, and centrifuge at 8000 x g for 10 minutes to pellet the proteins.
-
Sample preparation: Transfer the supernatant to a new tube. This supernatant will be used for the glutathione assay.
-
Assay procedure: Use a commercially available glutathione assay kit (colorimetric or fluorometric) and follow the manufacturer's instructions to measure the GSH concentration in your samples.
-
Data normalization: Normalize the GSH levels to the protein concentration of the cell lysate (determined before deproteinization).
Visualizations
References
- 1. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 2. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Refining MetAP-2-IN-6 delivery methods for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MetAP-2-IN-6 in animal studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Methionine aminopeptidase 2 (MetAP-2). MetAP-2 is a metalloprotease that plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper maturation and function of many proteins involved in cellular processes like proliferation and angiogenesis. By inhibiting MetAP-2, this compound can disrupt these processes, making it a valuable tool for research in conditions mediated by angiogenesis, such as cancer and obesity.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can this compound be used for in vitro studies?
A3: Yes, this compound can be used for in vitro studies. For cellular assays, it is typically dissolved in DMSO. For example, studies with other MetAP-2 inhibitors have been conducted on various cell lines, including human umbilical vein endothelial cells (HUVECs) and cancer cell lines, to investigate effects on angiogenesis and cell proliferation.
Troubleshooting Guide
Formulation and Administration Issues
Problem: Precipitation or phase separation is observed during the preparation of the dosing solution.
-
Possible Cause: The solubility of this compound in the chosen vehicle may be limited. The order of solvent addition or improper mixing can also contribute to this issue.
-
Solution:
-
Heating and Sonication: Gentle heating and/or sonication can be used to aid dissolution.
-
Solvent Order: Ensure that the solvents are added sequentially as recommended in the formulation protocols. For instance, when preparing a solution with DMSO, PEG300, Tween-80, and saline, the DMSO stock should first be mixed with PEG300 before adding Tween-80 and then saline.
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.
-
Vehicle Optimization: If precipitation persists, consider trying an alternative vehicle formulation. Several options with good solubility for MetAP-2 inhibitors have been reported.
-
Problem: The prepared dosing solution is not clear.
-
Possible Cause: Incomplete dissolution of this compound.
-
Solution:
-
Verify Solubility: Ensure that the final concentration of this compound does not exceed its solubility limit in the chosen vehicle. The reported solubility for several common formulations is ≥ 2.5 mg/mL.
-
Mechanical Assistance: Use a vortex mixer or sonicator to ensure thorough mixing and dissolution.
-
Hygroscopic DMSO: If using DMSO, be aware that it is hygroscopic and can absorb water, which can affect the solubility of the compound. Use newly opened DMSO for preparing stock solutions.
-
In Vivo Study Issues
Problem: Inconsistent or lack of efficacy is observed in the animal model.
-
Possible Causes:
-
Inadequate dosing or bioavailability.
-
Suboptimal administration route.
-
Degradation of the compound.
-
Model-specific resistance.
-
-
Solutions:
-
Dose Escalation Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific animal model and disease state.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will help in optimizing the dosing regimen.
-
Fresh Formulations: Always prepare fresh dosing solutions for each administration to avoid potential degradation of the compound.
-
Administration Route: While oral administration has been successful for some MetAP-2 inhibitors like PPI-2458, other routes like subcutaneous injection have been used for compounds like ZGN-1061. The choice of administration route should be carefully considered based on the compound's properties and the experimental design.
-
Problem: Adverse effects or toxicity are observed in the animals.
-
Possible Causes:
-
High dose of this compound.
-
Toxicity of the vehicle.
-
Off-target effects of the compound.
-
-
Solutions:
-
Dose Reduction: Lower the dose of this compound to a level that is effective but not toxic.
-
Vehicle Control Group: Always include a vehicle-only control group in your study to distinguish between the effects of the compound and the vehicle.
-
Limit DMSO Concentration: If using DMSO in your vehicle, it is recommended to keep the proportion below 2%, especially if the animals are weak.
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Other MetAP-2 inhibitors, like beloranib, have been associated with adverse effects such as venous thromboembolism in clinical trials, highlighting the importance of careful monitoring.
-
Data Summary
Table 1: In Vivo Vehicle Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
| Data sourced from MedChemExpress. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Preparation of this compound Formulation (DMSO/SBE-β-CD in Saline)
This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizations
Minimizing variability in MetAP-2-IN-6 experimental results
Welcome to the technical support center for MetAP-2-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting their experiments involving this MetAP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2).[1][2] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[3][4] By inhibiting MetAP2, this compound can disrupt processes that are highly dependent on this enzyme's activity, such as angiogenesis, the formation of new blood vessels.[1][3]
Q2: What are the key signaling pathways affected by this compound?
A2: Inhibition of MetAP2 by compounds like this compound primarily impacts two major cellular pathways:
-
Regulation of eIF2α Phosphorylation: MetAP2 can protect the eukaryotic initiation factor 2α (eIF2α) from inhibitory phosphorylation.[5] Inhibition of MetAP2 can therefore lead to increased eIF2α phosphorylation, resulting in a general inhibition of protein synthesis.[6][7]
-
ERK Signaling Pathway: MetAP2 has been shown to have an affinity for ERK1/2 kinases, and its inhibition can block the activation of ERK1/2, leading to cell cycle inhibition.[6][8]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal results and to minimize variability, proper handling of this compound is critical.
-
Solvent: The manufacturer recommends dissolving this compound in DMSO to prepare a stock solution.[1]
-
Storage: Store the powder form at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Q4: How do I prepare this compound for in vivo experiments?
A4: The preparation for in vivo studies requires a clear stock solution to be made first, followed by the addition of co-solvents. It is highly recommended to prepare the working solution fresh on the day of use.[1] Here are three potential vehicle formulations:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - The final concentration of this compound exceeds its solubility in the medium.- The DMSO concentration in the final working solution is too high. | - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain cell health and compound solubility.- Prepare fresh dilutions from a concentrated stock solution for each experiment.- If precipitation persists, consider using a different solvent system or a solubilizing agent, though this should be validated for effects on your experimental system. |
| Inconsistent or Non-reproducible Results | - Variability in cell health or passage number.- Inconsistent incubation times or compound concentrations.- Degradation of the compound due to improper storage.- Cell line-specific differences in MetAP1 and MetAP2 expression.[9] | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent pipetting of the compound.- Strictly adhere to the recommended storage conditions for the stock solution.[1]- Characterize the expression levels of MetAP1 and MetAP2 in your cell line(s) of interest, as this can influence sensitivity to the inhibitor.[9] |
| High Background or Off-Target Effects | - The concentration of this compound used is too high.- The compound may have off-target activities at higher concentrations. | - Perform a dose-response curve to determine the optimal concentration that inhibits MetAP2 without causing significant off-target effects or cytotoxicity.- Include appropriate controls, such as a vehicle-only control and a positive control with a known MetAP2 inhibitor.- Consider using a structurally different MetAP2 inhibitor to confirm that the observed phenotype is due to MetAP2 inhibition. |
| No Observable Effect | - The cell line may be resistant to MetAP2 inhibition.- The compound has degraded.- Insufficient incubation time. | - Confirm the expression of MetAP2 in your cell line.- Check the p53 status of your cells, as p53-deficient cells may show reduced sensitivity to MetAP2 inhibitors.[10]- Test the activity of your this compound stock on a sensitive cell line if available.- Optimize the incubation time based on the specific assay and expected downstream effects. |
Quantitative Data Summary
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| TNP-470 | BxPC-3 (Pancreatic Cancer) | MTT Assay (24h) | ~1 µM | [11] |
| TNP-470 | PancOH7 (Pancreatic Cancer) | MTT Assay (24h) | ~0.1 µM | [11] |
| TNP-470 | AsPC-1 (Pancreatic Cancer) | MTT Assay (48h) | ~1 µM | [11] |
| TNP-470 | PANC-1 (Pancreatic Cancer) | MTT Assay (48h) | ~5 µM | [11] |
| LBM648 | A549 (Lung Carcinoma) | Cell Proliferation | Not specified | [12] |
| LBM648 | H1299 (Lung Carcinoma) | Cell Proliferation | Not specified | [12] |
| LBM648 | HCT116 (Colorectal Carcinoma) | Cell Proliferation | Not specified | [12] |
| LBM648 | HUVEC (Endothelial Cells) | Cell Proliferation | Not specified | [12] |
| Triazole Moiety Inhibitor | Recombinant hMetAP-2 | Enzymatic Assay | 8 nM | [13] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1%.
-
Replace the overnight culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Detailed Methodology for Western Blot Analysis of MetAP2 and Downstream Targets
This protocol provides a general framework for analyzing protein levels following treatment with this compound.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for your target protein (e.g., MetAP2, phospho-eIF2α, total eIF2α, ERK, phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Visualizations
Caption: MetAP2 signaling pathways and the inhibitory effect of this compound.
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A logical flow diagram for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Methionine Aminopeptidase 2 (MetAP2) Inhibitor BL6 Attenuates Inflammation in Cultured Microglia and in a Mouse Model of Alzheimer’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine aminopeptidase 2 as a potential target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. immunoreagents.com [immunoreagents.com]
Validation & Comparative
A Comparative Guide: MetAP-2-IN-6 versus Fumagillin in Angiogenesis Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of different angiogenesis inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of two inhibitors of Methionine Aminopeptidase 2 (MetAP-2), a key enzyme in angiogenesis: the well-characterized natural product fumagillin and the research compound MetAP-2-IN-6.
Fumagillin, a mycotoxin produced by the fungus Aspergillus fumigatus, and its analogs have been extensively studied for their potent anti-angiogenic properties.[1][2][3] They function as irreversible, covalent inhibitors of MetAP-2.[1][4] In contrast, detailed public data on the biological activity and mechanism of this compound, a synthetic small molecule, is limited, positioning it as a tool for research rather than a well-defined clinical candidate at present.
Mechanism of Action: A Tale of Two Binding Modes
The primary target for both compounds is MetAP-2, a metalloprotease that plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides.[2][5] Inhibition of MetAP-2 disrupts endothelial cell proliferation and, consequently, angiogenesis.[6]
Fumagillin exhibits an irreversible covalent binding mechanism. Its reactive epoxide ring forms a covalent bond with a specific histidine residue (His-231) in the active site of MetAP-2, leading to the permanent inactivation of the enzyme.[1][4] This irreversible inhibition contributes to its high potency.[1]
The precise binding mechanism of This compound is not extensively documented in publicly available literature. However, based on its chemical structure as a 4-phenyl-1H-1,2,3-triazole, it is likely to be a reversible inhibitor , engaging in non-covalent interactions within the active site of MetAP-2.[7] Reversible inhibitors offer a different pharmacokinetic and pharmacodynamic profile compared to their irreversible counterparts.
Performance Data: A Clear Divide in Available Information
| Inhibitor | Target | Cell Line | Assay | IC50 | Citation |
| Fumagillin | MetAP-2 | HUVEC | Proliferation | ~10 nM | [8] |
| TNP-470 (analog of Fumagillin) | MetAP-2 | HUVEC | Proliferation | 50 pM | [9] |
| TNP-470 (analog of Fumagillin) | Bovine Aortic Endothelial Cells | Proliferation | - | Complete inhibition at 0.75 nM | [10] |
| This compound | MetAP-2 | Not Specified | Not Specified | Data not available | - |
Signaling Pathways and Experimental Workflows
The inhibition of MetAP-2 by either fumagillin or this compound is expected to trigger a cascade of downstream events affecting endothelial cell function. The primary consequence is the disruption of the N-terminal processing of a subset of proteins, which can lead to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of proliferation.[2][3]
Below are diagrams illustrating the MetAP-2 signaling pathway in angiogenesis and a typical experimental workflow for evaluating angiogenesis inhibitors.
Caption: MetAP-2 Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for Angiogenesis Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium and allowed to attach overnight.
-
Inhibitor Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or fumagillin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
In Vitro Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with Matrigel™ and allowed to polymerize at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing the test inhibitor (this compound or fumagillin) at various concentrations. The cells are then seeded onto the Matrigel-coated plate at a density of 1.5 x 10⁴ cells/well.
-
Incubation: The plate is incubated at 37°C for 4-18 hours.
-
Imaging: The formation of capillary-like structures is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
Fumagillin and its analogs are potent, well-documented irreversible inhibitors of MetAP-2 with proven anti-angiogenic effects demonstrated through extensive in vitro and in vivo studies. They serve as a benchmark for potent MetAP-2 inhibition. This compound, on the other hand, is a research tool whose detailed biological characterization is not yet widely published. Its likely reversible mechanism of action could offer a different therapeutic profile, but a direct comparison of its potency and efficacy with fumagillin is not possible with the currently available data. Further studies are required to elucidate the full potential of this compound as an angiogenesis inhibitor and to determine its relative advantages and disadvantages compared to established compounds like fumagillin.
References
- 1. pnas.org [pnas.org]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Early Genetic Mechanisms Underlying the Inhibitory Effects of Endostatin and Fumagillin on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MetAP-2 Inhibitors: TNP-470 vs. MetAP-2-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two inhibitors targeting Methionine aminopeptidase 2 (MetAP-2), a key enzyme implicated in angiogenesis, cell proliferation, and tumor growth. We compare the well-characterized clinical candidate TNP-470 with the research compound MetAP-2-IN-6, focusing on available efficacy data, mechanism of action, and the experimental protocols used for their evaluation.
Methionine aminopeptidases are crucial for protein maturation by removing the N-terminal methionine from nascent polypeptides.[1] The type 2 isoform, MetAP-2, has been identified as the specific molecular target for the anti-angiogenic natural product fumagillin and its synthetic analog, TNP-470.[2][3] Inhibition of MetAP-2 leads to cytostasis by arresting cells in the G1 phase of the cell cycle.[3][4] This has made MetAP-2 an attractive target for cancer therapeutics.[5]
Compound Profiles:
-
TNP-470 (AGM-1470): A synthetic analog of fumagillin, TNP-470 is a potent, irreversible inhibitor of MetAP-2.[3][6] It has been extensively studied preclinically and has entered numerous clinical trials for various cancers, including renal cell carcinoma, breast cancer, and prostate cancer.[2] While demonstrating anti-tumor activity, its clinical development has been hampered by dose-limiting neurotoxic effects.[2][5]
-
This compound: This compound is designated as a MetAP-2 inhibitor available for research into conditions mediated by angiogenesis.[7] However, there is a notable lack of publicly available experimental data regarding its potency, selectivity, or effects on cellular models. Therefore, a direct quantitative comparison of its efficacy with TNP-470 is not possible at this time.
Quantitative Data Presentation
The following tables summarize the available quantitative data for TNP-470.
Table 1: Biochemical Assay - MetAP-2 Enzyme Inhibition
| Compound | Target | Assay Type | IC50 | Reference |
| TNP-470 | MetAP-2 | Recombinant Enzyme Activity | Not specified, but potent | [8] |
| This compound | MetAP-2 | Data not publicly available | Data not publicly available | - |
Table 2: Cell-Based Proliferation and Functional Assays
| Compound | Cell Line / Model | Assay Type | IC50 | Reference |
| TNP-470 | Rat Mesangial Cells | Proliferation (PDGF/bFGF stimulated) | 50 pg/mL | [9] |
| HT1080 Fibrosarcoma | Vasculogenic Mimicry | 0.69 ng/mL | [10] | |
| Murine Embryonic Fibroblasts | Proliferation ([3H]thymidine uptake) | Submicromolar range | [11] | |
| Bovine Aortic Endothelial Cells | Proliferation | Complete inhibition at 0.75 nM | [11] | |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
Signaling Pathways and Mechanism of Action
MetAP-2 plays a dual role in cellular function: its enzymatic activity in protein maturation and its non-enzymatic role in protecting the eukaryotic initiation factor 2α (eIF2α) from inhibitory phosphorylation, thereby promoting protein synthesis.[6][10]
TNP-470 exerts its anti-proliferative effects by inhibiting the enzymatic activity of MetAP-2. This inhibition triggers a specific signaling cascade in sensitive cells, particularly endothelial cells, leading to cell cycle arrest. The process is mediated by the activation of the p53 tumor suppressor protein, which in turn induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[11][12] p21 then blocks the activity of cyclin-CDK complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein and halting the cell cycle in the G1 phase.[13][14]
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Anti-angiogenic compound (TNP-470) inhibits mesangial cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MetAP-2-IN-6 Cross-Reactivity with Other Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of MetAP-2-IN-6, a known inhibitor of Methionine Aminopeptidase 2 (MetAP2), against a panel of other metalloproteases. While specific experimental data on the cross-reactivity of this compound is not publicly available, this document outlines the expected selectivity based on studies of similar MetAP-2 inhibitors and provides detailed protocols for researchers to conduct their own comprehensive cross-reactivity studies.
MetAP2 is a bifunctional enzyme that plays a crucial role in the removal of N-terminal methionine from nascent proteins and in protecting the α subunit of eukaryotic initiation factor 2 from phosphorylation.[1] Its involvement in angiogenesis, the formation of new blood vessels, has made it a significant target for the development of anti-cancer and anti-inflammatory therapies.[2][3] Inhibitors of MetAP2, such as fumagillin and its analogs, have demonstrated therapeutic potential by inhibiting endothelial cell proliferation.[1]
Understanding Selectivity of MetAP-2 Inhibitors
The primary concern for any enzyme inhibitor in a therapeutic context is its selectivity. Off-target inhibition can lead to unforeseen side effects and reduced efficacy. For MetAP-2 inhibitors, the most closely related enzyme is Methionine Aminopeptidase 1 (MetAP1), making it a critical enzyme for counter-screening to ensure selectivity.[4] Studies on various MetAP-2 inhibitors have shown that high selectivity over MetAP-1 is achievable.[5][6] For instance, the novel MetAP-2 inhibitor M8891 has been shown to be highly selective for MetAP-2 over MetAP-1.[6]
Expected Cross-Reactivity Profile of a Selective MetAP-2 Inhibitor
Based on the current understanding of selective MetAP-2 inhibitors, a compound like this compound is expected to exhibit high potency against MetAP-2 with minimal activity against a panel of other metalloproteases. The following table provides a hypothetical, yet representative, cross-reactivity profile for a selective MetAP-2 inhibitor.
Table 1: Representative Cross-Reactivity Data for a Selective MetAP-2 Inhibitor
| Enzyme Target | Enzyme Class | Representative IC50 (nM) | Fold Selectivity vs. MetAP-2 |
| MetAP-2 | Aminopeptidase | 10 | 1 |
| MetAP-1 | Aminopeptidase | >10,000 | >1,000 |
| MMP-1 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-2 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-3 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-7 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-8 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-9 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-12 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-13 | Matrix Metalloproteinase | >10,000 | >1,000 |
| MMP-14 (MT1-MMP) | Matrix Metalloproteinase | >10,000 | >1,000 |
| ADAM10 | A Disintegrin and Metalloproteinase | >10,000 | >1,000 |
| ADAM17 (TACE) | A Disintegrin and Metalloproteinase | >10,000 | >1,000 |
| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl Carboxypeptidase | >10,000 | >1,000 |
Note: The IC50 values presented are hypothetical and serve to illustrate the expected high selectivity of a potent MetAP-2 inhibitor. Actual values for this compound would need to be determined experimentally.
Experimental Protocols for Cross-Reactivity Profiling
To ascertain the precise cross-reactivity profile of this compound, a series of in vitro enzyme inhibition assays should be performed. The following protocol provides a general framework for such a study.
General Principle
The inhibitory activity of this compound against a panel of metalloproteases is determined by measuring the reduction in the rate of cleavage of a specific fluorogenic substrate in the presence of the inhibitor.
Materials and Reagents
-
Recombinant human metalloproteases (MetAP-2, MetAP-1, MMPs, ADAMs, ACE, etc.)
-
This compound (or other test inhibitors)
-
Specific fluorogenic substrates for each enzyme
-
Assay buffers specific to each enzyme
-
96-well black microplates
-
Fluorescence microplate reader
General Assay Protocol
-
Enzyme and Inhibitor Preparation :
-
Reconstitute recombinant enzymes in their respective recommended buffers to the desired stock concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution to generate a range of concentrations for IC50 determination.
-
-
Assay Procedure :
-
To each well of a 96-well plate, add the respective assay buffer.
-
Add the test inhibitor (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor for each enzyme).
-
Add the specific recombinant enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.[7]
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.[7]
-
-
Data Analysis :
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence versus time plots.
-
Normalize the reaction rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of MetAP-2's role and the process of evaluating its inhibitors, the following diagrams have been generated.
Caption: MetAP-2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Conclusion
While specific cross-reactivity data for this compound is not yet available in the public domain, the established selectivity of other potent MetAP-2 inhibitors provides a strong indication that it is likely to be highly selective for its primary target. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to empirically determine the selectivity profile of this compound against a broad range of metalloproteases. Such studies are essential for the continued development of this and other MetAP-2 inhibitors as safe and effective therapeutic agents.
References
- 1. Methionine Aminopeptidase-2 Regulates Human Mesothelioma Cell Survival: Role of Bcl-2 Expression and Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MetAP-2-IN-6 with Novel Methionine Aminopeptidase 2 (MetAP2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating MetAP2 Inhibitor Performance
Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling therapeutic target for a range of diseases, including cancer, obesity, and inflammatory conditions.[1][2] This enzyme plays a crucial role in the post-translational modification of proteins by removing the N-terminal methionine from nascent polypeptides, a critical step for protein maturation and function.[2][3] Inhibition of MetAP2 disrupts these processes, leading to anti-angiogenic and anti-proliferative effects. This guide provides a head-to-head comparison of MetAP-2-IN-6 with other notable MetAP2 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for research and development.
Quantitative Comparison of MetAP2 Inhibitors
The following table summarizes the inhibitory potency of this compound and other key MetAP2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | MetAP2 | Data Not Available | - | [4][5] |
| Fumagillin | MetAP2 | 0.80 ng/mL | Vasculogenic Mimicry (VM) Inhibition in HT1080 cells | [6] |
| TNP-470 | MetAP2 | 0.69 ng/mL | Vasculogenic Mimicry (VM) Inhibition in HT1080 cells | [6] |
| M8891 | Human MetAP2 | 52 nM | Biochemical Assay | [7] |
| Murine MetAP2 | 32 nM | Biochemical Assay | [7] | |
| HUVEC Proliferation | 20 nM | Cell-based Assay | [8] | |
| Triazole-based Inhibitor | rhMetAP-2 | 8 nM | Enzymatic Assay | [1][9] |
MetAP2 Signaling Pathway and Inhibition
The inhibition of MetAP2 disrupts the normal processing of nascent proteins, leading to a cascade of downstream effects that ultimately inhibit cell proliferation and angiogenesis. A key mechanism involves the regulation of eukaryotic initiation factor 2α (eIF2α), a critical component in protein synthesis.[10][11] MetAP2 normally protects eIF2α from inhibitory phosphorylation.[10][11] By inhibiting MetAP2, this protective effect is lost, leading to a decrease in protein synthesis and subsequent cell cycle arrest. Furthermore, MetAP2 inhibition has been shown to trigger the activation of the tumor suppressor p53 and its downstream target p21, contributing to cell cycle arrest in the G1 phase.[7]
Experimental Protocols
To facilitate the direct comparison of this compound with other novel inhibitors, detailed protocols for key in vitro assays are provided below.
MetAP2 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MetAP2.
Workflow:
Methodology:
-
Reagents: Recombinant human MetAP2 enzyme, a suitable substrate (e.g., Methionine-Alanine-Serine tripeptide), and a detection system (e.g., coupled enzyme assay with L-amino acid oxidase and horseradish peroxidase to produce a chromogenic signal).
-
Procedure:
-
In a 96-well plate, pre-incubate varying concentrations of the test inhibitor with a fixed concentration of MetAP2 enzyme in an appropriate buffer for a defined period (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance at a specific wavelength (e.g., 450 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Endothelial Cell Proliferation Assay
This cell-based assay assesses the cytostatic or cytotoxic effects of the inhibitors on endothelial cells, which are crucial for angiogenesis.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[8]
-
Procedure:
-
Seed HUVECs in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere.[12]
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the plates for a specified period (e.g., 48-72 hours).[12]
-
Assess cell viability using a suitable method, such as the MTT assay, which measures metabolic activity.[12]
-
Calculate the percentage of cell proliferation inhibition relative to an untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Endothelial Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.
Methodology:
-
Materials: A basement membrane matrix (e.g., Matrigel) and HUVECs.[13][14]
-
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.[9]
-
Seed HUVECs onto the matrix in the presence of varying concentrations of the test inhibitor.
-
Incubate the plate for a period sufficient to allow tube formation in the control wells (typically 6-18 hours).[9]
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
Evaluate the inhibitory effect of the compound by comparing these parameters to the untreated control.
-
Conclusion
The provided data and protocols offer a framework for the objective comparison of this compound with other novel MetAP2 inhibitors. While quantitative data for this compound is not yet publicly available, the detailed methodologies presented here will enable researchers to generate this crucial information and perform a direct head-to-head comparison. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired cellular context. The continued exploration of these compounds holds significant promise for the development of new therapies for a variety of angiogenesis-dependent diseases.
References
- 1. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antibodies-online.com]
- 10. researchgate.net [researchgate.net]
- 11. METAP2 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
Independent Verification of MetAP-2 Inhibitor Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of various Methionine Aminopeptidase-2 (MetAP-2) inhibitors based on publicly available experimental data. While the initial focus of this guide was the independent verification of MetAP-2-IN-6's anti-tumor activity, a comprehensive search of scientific literature and public databases did not yield any specific experimental data for this particular compound. The only available information identifies it as a MetAP-2 inhibitor with a patent for its preparation.[1]
Therefore, this guide will focus on a selection of well-characterized MetAP-2 inhibitors to provide a framework for understanding their anti-tumor effects and the experimental methodologies used to evaluate them. This information can serve as a valuable resource for researchers interested in the therapeutic potential of MetAP-2 inhibition and for the future evaluation of new compounds like this compound, should data become available.
Mechanism of Action of MetAP-2 Inhibitors
Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2][3] MetAP-2 has been identified as a key regulator of endothelial cell proliferation and, consequently, angiogenesis—the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of MetAP-2 has been shown to induce G1 cell cycle arrest and cytostasis in endothelial cells and various tumor cell lines.[2][4][5] This dual effect of inhibiting angiogenesis and directly suppressing tumor cell growth makes MetAP-2 an attractive target for cancer therapy.[4]
Below is a diagram illustrating the signaling pathway affected by MetAP-2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MetAP-2-IN-6: A Comparative Analysis Against Sunitinib in Renal Cell Carcinoma
For Immediate Release
In the landscape of targeted cancer therapies, particularly for angiogenesis-dependent tumors like renal cell carcinoma (RCC), rigorous evaluation of novel agents against established standards of care is paramount for advancing clinical practice. This guide provides a detailed comparison of the investigational MetAP2 inhibitor, MetAP-2-IN-6, with the current standard-of-care multi-targeted tyrosine kinase inhibitor, Sunitinib. Due to the limited public data on this compound, this comparison utilizes the well-characterized MetAP2 inhibitor, M8891, as a proxy to provide a substantive, data-driven analysis for researchers, scientists, and drug development professionals.
Introduction to this compound and Sunitinib
This compound belongs to a class of drugs that inhibit Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein modification and endothelial cell proliferation, which is crucial for angiogenesis.[1][2][3] By inhibiting MetAP2, these agents can suppress the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, well-established as a first-line treatment for advanced RCC.[4][5] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) on endothelial cells, directly impeding tumor angiogenesis.[4]
Comparative Efficacy: In Vitro and In Vivo Models
The following tables summarize the anti-tumor and anti-angiogenic efficacy of a representative MetAP2 inhibitor (M8891) and Sunitinib in preclinical models of renal cell carcinoma.
Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Activity
| Parameter | MetAP2 Inhibitor (M8891) | Sunitinib | Cell Line / Assay |
| Anti-Proliferative Activity (IC50) | |||
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~5 nM | Not Reported | Cell Viability Assay |
| Renal Cell Carcinoma Line (e.g., 786-O, Caki-1) | Not Reported | ~5-10 µM | Cell Viability Assay |
| Anti-Angiogenic Activity | |||
| Endothelial Tube Formation | Inhibition | Inhibition | In Vitro Angiogenesis Assay |
Note: Data for M8891 and Sunitinib are compiled from various preclinical studies and may not represent a direct head-to-head comparison in all assays.
Table 2: In Vivo Anti-Tumor Efficacy in RCC Xenograft Models
| Parameter | MetAP2 Inhibitor (M8891) | Sunitinib | Xenograft Model |
| Tumor Growth Inhibition (TGI) | Significant TGI as monotherapy | Significant TGI as monotherapy | Patient-Derived Xenograft (PDX) / Cell Line-Derived Xenograft (CDX) |
| Mechanism of Action | Inhibition of endothelial cell proliferation | Inhibition of VEGFR signaling on tumor endothelium | Immunohistochemistry / Western Blot |
| Combination Therapy | Synergistic effects with VEGFR inhibitors | Standard of care, often used in combination | RCC Xenograft Models |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of MetAP2 inhibitors and Sunitinib are visualized below. MetAP2 inhibitors act intracellularly to block protein maturation essential for endothelial cell function, while Sunitinib targets cell surface receptor tyrosine kinases.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data. Below are outlines for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate renal cell carcinoma cells (e.g., 786-O, Caki-1) or HUVECs in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (or proxy) and Sunitinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Endothelial Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compounds (this compound proxy or Sunitinib).
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject human renal cell carcinoma cells (e.g., 786-O) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups and administer this compound proxy, Sunitinib, or vehicle control orally or via intraperitoneal injection according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for comparing the efficacy of two anti-cancer agents.
Conclusion
This comparative guide highlights the distinct yet complementary mechanisms of MetAP2 inhibition and multi-targeted tyrosine kinase inhibition in the context of renal cell carcinoma. While Sunitinib directly targets the VEGFR signaling pathway, MetAP2 inhibitors like the M8891 proxy for this compound offer a novel approach by disrupting essential protein maturation processes in endothelial cells. The preclinical data suggests that both classes of agents have significant anti-angiogenic and anti-tumor activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential for combination therapies with this compound and established standards of care like Sunitinib. This information serves as a valuable resource for researchers dedicated to advancing the treatment of renal cell carcinoma.
References
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of MetAP-2-IN-6 Binding to MetAP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MetAP-2-IN-6, a known inhibitor of Methionine Aminopeptidase 2 (MetAP2), with other alternative inhibitors. The following sections detail the structural analysis of inhibitor binding, present comparative quantitative data, and outline the experimental protocols used to generate this data.
Methionine Aminopeptidases (MetAPs) are crucial enzymes involved in the post-translational modification of proteins.[1] Specifically, MetAP2 has garnered significant attention as a therapeutic target in oncology due to its role in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[2][3] A variety of small molecule inhibitors have been developed to target MetAP2, with the goal of disrupting these processes. This guide focuses on the structural and functional comparison of this compound with other notable MetAP2 inhibitors.
Comparative Analysis of MetAP2 Inhibitors
While specific structural data for the binding of this compound to MetAP2 is not publicly available, its chemical structure, a 4-phenyl-1H-1,2,3-triazole derivative, suggests a binding mode similar to other triazole-based inhibitors.[1][4] X-ray crystallography studies of other triazole inhibitors bound to MetAP2 reveal key interactions within the enzyme's active site.[4][5] These inhibitors typically coordinate with the catalytic metal ions (often cobalt or manganese) in the active site via the nitrogen atoms of the triazole ring.[4][6] Additionally, hydrophobic interactions and hydrogen bonds with active site residues, such as His231, further stabilize the inhibitor binding.[4][6]
The following table summarizes the available quantitative data for this compound and a selection of alternative MetAP2 inhibitors, providing a basis for performance comparison.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | HUVEC Proliferation Inhibition | Reference |
| This compound | Triazole | MetAP2 | Data Not Available | Data Not Available | Data Not Available | [1] |
| M8891 | Reversible | MetAP2 | 54 | 4.33 | IC50 = 20 nM | [7][8] |
| TP-004 | Reversible | MetAP2 | 6 | Data Not Available | Data Not Available | [7][9] |
| A-800141 | Reversible | MetAP2 | 12 | Data Not Available | Data Not Available | [7] |
| PPI-2458 | Irreversible | MetAP2 | Data Not Available | Data Not Available | GI50 = 0.2 nM | [7][10] |
| Beloranib | Irreversible (Fumagillin-class) | MetAP2 | Data Not Available | Data Not Available | Yes | [7] |
| CKD-731 | Irreversible (Fumagillin-class) | MetAP2 | Data Not Available | Data Not Available | IC50 = 2.5 nM | [11] |
| Anticancer agent 51 | - | MetAP2 | Data Not Available | 731.62 | Data Not Available | [7] |
| Triazole Analog | Reversible | MetAP2 | 8 | Data Not Available | No significant inhibition | [2] |
Experimental Protocols
The data presented in this guide is typically generated using a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the characterization of MetAP2 inhibitors.
MetAP2 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MetAP2.
-
Enzyme and Substrate Preparation: Recombinant human MetAP2 is purified and prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) containing a divalent cation cofactor such as CoCl2 or MnCl2. A synthetic peptide substrate, such as Met-Pro-AMC or a specific tripeptide, is prepared in the same buffer.
-
Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
The MetAP2 enzyme is pre-incubated with the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of the peptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped, often by the addition of a quenching agent.
-
-
Detection: The product of the enzymatic reaction (e.g., free AMC fluorescence) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the cytostatic or cytotoxic effect of MetAP2 inhibitors on endothelial cells, providing an indication of their anti-angiogenic potential.
-
Cell Culture: HUVECs are cultured in endothelial growth medium supplemented with growth factors and serum.
-
Assay Setup:
-
HUVECs are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell proliferation is quantified using a standard method such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a cell counter or imaging system.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein.
-
Immobilization: Recombinant MetAP2 is immobilized onto the surface of a sensor chip.
-
Binding Analysis:
-
A solution containing the test inhibitor is flowed over the sensor chip surface at various concentrations.
-
The association of the inhibitor to the immobilized MetAP2 is monitored in real-time as a change in the refractive index, which is proportional to the mass bound to the surface.
-
After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis: The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are determined by fitting the sensorgram data to a suitable binding model.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Purified MetAP2 is placed in the sample cell of the calorimeter, and the test inhibitor is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein. This isotherm is then fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizations
The following diagrams illustrate key concepts in the study of MetAP2 inhibition.
Caption: Workflow for the screening and validation of MetAP2 inhibitors.
Caption: Simplified signaling pathway of MetAP2 in angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent inhibitors of methionine aminopeptidase-2 based on a 1,2,4-triazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-Aryl-1,2,3-triazole: a novel template for a reversible methionine aminopeptidase 2 inhibitor, optimized to inhibit angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MetAP-2-IN-6: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of MetAP-2-IN-6 is paramount in a laboratory setting. This document provides essential information regarding the proper handling and disposal of this research chemical, alongside valuable data and experimental context.
This compound is an inhibitor of Methionine aminopeptidase 2 (MetAP2) and is utilized in research, particularly in studies related to angiogenesis.[1] As with any laboratory chemical, adherence to strict safety and disposal protocols is necessary to mitigate risks to personnel and the environment.
Immediate Safety and Disposal Procedures
General Guidance:
Solid this compound and any solutions containing this compound should be treated as chemical waste. Disposal must be in accordance with all applicable federal, state, and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Unused or waste this compound, in both solid and solution form, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its chemical identity and quantity.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and containers, should be disposed of as hazardous waste.
-
Sharps, like needles or razor blades, contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[2]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Purity | 99.18% | [1] |
| CAS Number | 5301-98-4 | [1] |
| Solubility | in DMSO | [3] |
| Stock Solution Storage | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Understanding the experimental context of this compound is crucial for its effective use and subsequent disposal. Below are detailed methodologies for key experiments involving MetAP-2 inhibitors.
MetAP-2 Enzymatic Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against MetAP-2.
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 20 mM Hepes, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂).[4]
-
Dilute recombinant MetAP-2 enzyme to the desired concentration (e.g., 1 nM) in the buffer.[4]
-
Prepare a stock solution of the substrate, Met-Gly-Met-Met, in the assay buffer.[4]
-
Prepare serial dilutions of this compound or other test inhibitors.
-
-
Incubation:
-
In a 96-well plate, incubate the diluted MetAP-2 enzyme with various concentrations of the inhibitor (or a solvent control) for a specified period (e.g., 1 hour at 4°C).[4]
-
-
Enzymatic Reaction:
-
Quenching and Detection:
Cell Proliferation Assay
This protocol is used to assess the effect of MetAP-2 inhibitors on the growth of endothelial or cancer cells.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line in the appropriate growth medium.[5]
-
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound to the wells.
-
-
Incubation:
-
Incubate the plates for a period of time, typically 72 hours, at 37°C.[5]
-
-
Proliferation Assessment:
Signaling Pathways and Experimental Workflows
The inhibition of MetAP-2 can have significant effects on various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships and a typical experimental workflow.
Caption: MetAP-2 Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling MetAP-2-IN-6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of MetAP-2-IN-6, a MetAP2 inhibitor used in angiogenesis research. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (CAS No. 5301-98-4) is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Impermeable gloves (e.g., nitrile) | To prevent skin contact and irritation.[2][3] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and dust particles causing serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To prevent skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-certified N95 respirator may be necessary if dust is generated and a fume hood is not available. | To avoid inhalation of dust which may cause respiratory irritation.[1][2] |
Operational Plan: Safe Handling and Weighing Protocol
Adherence to a strict operational plan is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation : Designate a specific work area for handling this compound.[3] Cover the work surface with absorbent, leak-proof bench pads.[3] Ensure a safety shower and eyewash station are accessible.[1]
-
Weighing the Compound :
-
Whenever possible, weigh the powder within a chemical fume hood to contain any airborne particles.[4][5]
-
If a fume hood is not feasible for weighing, use the "tare method":
-
Place a closed, empty container on the balance and tare it.[5]
-
Move the container to a chemical fume hood.[5]
-
Add the this compound powder to the container and securely close the lid.[5]
-
Return the closed container to the balance to record the weight.[5]
-
Perform all subsequent manipulations of the powder within the fume hood.[5]
-
-
-
Dissolving the Compound : When preparing solutions, add the solvent to the container with the pre-weighed this compound inside a chemical fume hood.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work area by wet-wiping with a suitable solvent or using a HEPA vacuum.[3] Never dry-sweep, as this can generate dust.[5]
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
| Storage Condition | Recommendation |
| Temperature | Recommended storage at 2-8°C for the solid compound.[1] Stock solutions can be stored at -20°C for one month or -80°C for six months.[6] |
| Container | Keep the container tightly sealed.[1] |
| Location | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] |
Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Procedure : Dispose of the waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.[7][8] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- 1. chemscene.com [chemscene.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vumc.org [vumc.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
